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  • Product: 3-(Methoxycarbonyl)isonicotinic acid
  • CAS: 24202-79-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid monomethyl ester, is a bifunctional heterocyclic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid monomethyl ester, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring both a carboxylic acid and a methyl ester on a pyridine core, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis and purification protocols, detailed analytical characterization, and key applications, with a focus on its role as a molecular scaffold in drug discovery and as a linker in the construction of advanced materials like Metal-Organic Frameworks (MOFs).

Introduction

3-(Methoxycarbonyl)isonicotinic acid (CAS No. 24202-79-7) is a derivative of pyridine-3,4-dicarboxylic acid. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall electronic properties. The presence of two distinct functional groups—a carboxylic acid at the 4-position and a methyl ester at the 3-position—allows for selective chemical modifications. This differential reactivity is highly advantageous, enabling chemists to perform sequential reactions to build complex molecules in a controlled manner. In drug development, this compound serves as a crucial intermediate for creating novel therapeutic agents. In materials science, its rigid structure and coordination sites (the nitrogen atom and the carboxylate group) are ideal for constructing porous, crystalline materials such as MOFs with applications in gas storage and catalysis.[1]

Physicochemical Properties and Characterization

The physical and chemical properties of a compound dictate its handling, reactivity, and analytical profile. A summary of key properties for 3-(Methoxycarbonyl)isonicotinic acid is presented below.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 24202-79-7
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
IUPAC Name 3-(Methoxycarbonyl)pyridine-4-carboxylic acid
Appearance Off-white to white crystalline solid
Melting Point Data not consistently available; pyridine dicarboxylic acids can have high decomposition temperatures (>300°C)[2]
Solubility Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and methanol

Analytical characterization is essential for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl ester protons. In a solvent like DMSO-d₆, the acidic proton of the carboxylic acid will also be visible, typically as a broad singlet. The aromatic protons will appear in the δ 8.5-9.0 ppm region, with their specific splitting patterns (doublets or singlets) depending on the substitution. The methyl ester protons will present as a sharp singlet around δ 3.9 ppm.

    • ¹³C NMR : The carbon NMR spectrum provides confirmation of the carbon framework. Key signals include the two carbonyl carbons (ester and carboxylic acid) in the δ 165-175 ppm range, aromatic carbons between δ 120-155 ppm, and the methyl ester carbon around δ 53 ppm.[3] The presence of the correct number of signals confirms the molecular symmetry.[3]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum of 3-(Methoxycarbonyl)isonicotinic acid will be characterized by:

    • A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp C=O stretch from the methyl ester carbonyl group around 1720-1740 cm⁻¹.

    • A C=O stretch from the carboxylic acid carbonyl, often appearing around 1680-1710 cm⁻¹.

    • C-O stretching vibrations for the ester and carboxylic acid in the 1200-1300 cm⁻¹ region.

    • Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 182.04 or [M-H]⁻ at m/z 180.03, corresponding to its molecular formula C₈H₇NO₄.[4]

Synthesis and Purification

The most common and logical route to 3-(Methoxycarbonyl)isonicotinic acid is through the selective mono-esterification of its parent compound, pyridine-3,4-dicarboxylic acid, or the selective hydrolysis of the corresponding diester. A reliable method involves the partial hydrolysis of the diethyl or dimethyl ester.

Selective hydrolysis of a diester, such as diethyl pyridine-3,4-dicarboxylate, is a common strategy for producing mono-acid derivatives.[5] The reaction utilizes a stoichiometric amount of a base (e.g., potassium hydroxide) to hydrolyze one of the two ester groups. The choice of one equivalent of base is critical; an excess would lead to the formation of the dicarboxylic acid. The reaction is typically performed in an alcohol solvent at room temperature, which provides good solubility for the reactants and allows for controlled reaction kinetics.

This protocol describes the synthesis starting from diethyl pyridine-3,4-dicarboxylate.

Materials:

  • Diethyl pyridine-3,4-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), 2M solution

  • Distilled water

  • Methanol

Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl pyridine-3,4-dicarboxylate (1 equivalent) in absolute ethanol.

  • Base Addition : Prepare a solution of potassium hydroxide (1 equivalent) in ethanol and add it dropwise to the stirring solution of the diester at room temperature (20-25°C).[5]

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours.[5] A white precipitate of the potassium salt of the product may form. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).

  • Work-up :

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting solid residue in a minimum amount of distilled water.

    • Cool the aqueous solution in an ice bath and slowly acidify to pH 3-4 by the dropwise addition of 2M HCl. This step protonates the carboxylate to form the desired carboxylic acid.

  • Isolation : The product, 3-(ethoxycarbonyl)isonicotinic acid, will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold distilled water to remove any inorganic salts.

  • Ester Conversion (if necessary) : If the methyl ester is specifically required, the isolated ethoxycarbonyl product can be transesterified by refluxing in methanol with a catalytic amount of acid (e.g., H₂SO₄). Alternatively, the synthesis can start from dimethyl pyridine-3,4-dicarboxylate.

Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the final product.

Procedure:

  • Solvent Selection : Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol and water is often suitable.

  • Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Precipitation : Slowly add hot water to the solution until it becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate.

  • Crystallization : Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the recrystallization solvent mixture), and dry under vacuum.

SynthesisWorkflow diester Diethyl Pyridine- 3,4-dicarboxylate hydrolysis Selective Hydrolysis (1 eq. KOH, EtOH, RT) diester->hydrolysis salt Potassium Salt Intermediate hydrolysis->salt acidification Acidification (2M HCl to pH 3-4) salt->acidification crude Crude Product acidification->crude purification Recrystallization (Methanol/Water) crude->purification final Pure 3-(Methoxycarbonyl) isonicotinic Acid purification->final

Caption: Workflow for the synthesis and purification of 3-(Methoxycarbonyl)isonicotinic acid.

Applications in Research and Development

The bifunctional nature of 3-(Methoxycarbonyl)isonicotinic acid makes it a valuable precursor in several scientific fields.

The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 3-(Methoxycarbonyl)isonicotinic acid serves as a versatile starting material for creating libraries of compounds for screening.

  • Scaffold for Bioactive Molecules : The carboxylic acid can be converted into an amide via coupling reactions, while the ester can be hydrolyzed and then similarly functionalized, or reduced to an alcohol. This allows for the systematic exploration of chemical space around the pyridine core.

  • Isoniazid Derivatives : Isonicotinic acid derivatives are foundational to antitubercular drugs like isoniazid.[6] This molecule can be used to synthesize novel hydrazide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. Docking studies have suggested that such molecules can bind to enoyl reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis.[6]

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[1] The properties of 3-(Methoxycarbonyl)isonicotinic acid make it an excellent candidate for a linker molecule:

  • Coordination Sites : The pyridine nitrogen and the carboxylate group can coordinate with metal ions, forming stable, extended networks.[7]

  • Structural Rigidity : The aromatic ring provides rigidity, which is crucial for creating robust frameworks with permanent porosity.

  • Tunable Functionality : The uncoordinated ester group can be used for post-synthetic modification. After the MOF is constructed, the ester can be hydrolyzed or converted to other functional groups, altering the chemical environment within the pores of the material. This can be used to tune the MOF's properties for specific applications, such as selective gas adsorption or catalysis.[8] The addition of isonicotinic acid derivatives as modulators can influence the structure and catalytic activity of MOFs.[9]

ApplicationPathway cluster_0 Drug Discovery cluster_1 Materials Science start_mol 3-(Methoxycarbonyl) isonicotinic Acid amide Amide Coupling (at COOH) start_mol->amide hydrolysis Ester Hydrolysis amide->hydrolysis amide2 Second Amide Coupling hydrolysis->amide2 library Compound Library amide2->library screening Biological Screening (e.g., Anti-TB) library->screening hit Hit Compound screening->hit start_mol2 3-(Methoxycarbonyl) isonicotinic Acid coord Coordination with Metal Ions (e.g., Zn²⁺, Zr⁴⁺) start_mol2->coord mof Initial MOF Structure coord->mof psm Post-Synthetic Modification (Ester Hydrolysis) mof->psm func_mof Functionalized MOF psm->func_mof app Application (Gas Storage, Catalysis) func_mof->app

Sources

Exploratory

3-(Methoxycarbonyl)isonicotinic acid molecular structure and formula

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive technical guide on 3-(Methoxycarbonyl)isonicotinic acid. This document provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on 3-(Methoxycarbonyl)isonicotinic acid. This document provides an in-depth analysis of its molecular structure, chemical formula, and critical properties. Designed for professionals in research and drug development, this guide synthesizes technical data with practical, field-tested insights to facilitate its application in your work.

PART 1: Core Molecular Identity and Physicochemical Properties

Chemical Formula and Structure

3-(Methoxycarbonyl)isonicotinic acid, also known as 3-(methoxycarbonyl)pyridine-4-carboxylic acid, is a pyridine derivative with the chemical formula C8H7NO4 .[1][2] It has a molecular weight of 181.15 g/mol .[1] The structure features a pyridine ring substituted with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 4-position.

The structural arrangement of the functional groups is pivotal to its chemical reactivity and utility as a building block in organic synthesis. The IUPAC name for this compound is 3-(methoxycarbonyl)pyridine-4-carboxylic acid.[2]

Caption: Molecular structure of 3-(Methoxycarbonyl)isonicotinic acid.

Physicochemical Data Summary

A thorough understanding of the physicochemical properties is essential for designing experiments and ensuring safe handling.

PropertyValueReference
Molecular Formula C8H7NO4[1][2]
Molecular Weight 181.15 g/mol [1]
CAS Number 24202-79-7[2]
Appearance White to off-white crystalline solid
Melting Point 235 °C[3]
Boiling Point 389 °C[3]
Density 1.230 g/cm³[3]
pKa 0.82 (Predicted)[3]
LogP 0.42[2]

PART 2: Synthesis, Applications, and Safety

Synthesis Protocols

The synthesis of 3-(Methoxycarbonyl)isonicotinic acid can be achieved through various methods. A common approach involves the esterification of the corresponding carboxylic acid.

Esterification of Nicotinic Acid:

A widely used method is the esterification of nicotinic acid by refluxing it with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[4] The resulting methyl nicotinate can then be further modified to yield the target compound.[4]

Step-by-Step Esterification Protocol:

  • Suspend nicotinic acid in methanol.[4][5]

  • Add concentrated sulfuric acid dropwise while stirring and cooling the mixture.[4][5]

  • Reflux the reaction mixture for several hours.[5]

  • After cooling, neutralize the mixture with a base like sodium bicarbonate.[4]

  • Extract the product with an organic solvent, such as chloroform or ether.[4][5]

  • Purify the product using column chromatography.[4]

Esterification_Workflow Start Nicotinic Acid + Methanol Acid Conc. H2SO4 Start->Acid Add Catalyst Reflux Reflux Acid->Reflux Heat Neutralize Neutralize with NaHCO3 Reflux->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Purify Column Chromatography Extract->Purify Product Methyl Nicotinate Purify->Product

Caption: Experimental workflow for the synthesis of methyl nicotinate.

Key Applications in Research and Development

3-(Methoxycarbonyl)isonicotinic acid and its derivatives are valuable in several fields:

  • Pharmaceutical Synthesis: It serves as a precursor in the manufacture of various drugs.[6] For instance, derivatives of isonicotinic acid are used in the development of antimalarial and antituberculosis medications.[6]

  • Medicinal Chemistry: The compound is utilized in the preparation of derivatives that act as inhibitors for enzymes like cholesterol 24-hydroxylase, which are targets for treating neurodegenerative diseases.[3]

  • Agrochemicals: Methyl isonicotinate is an active ingredient in some traps for monitoring and catching thrips in agricultural settings.[7]

  • Coordination Chemistry: It can act as a ligand in the formation of coordination polymers with transition metals.[8]

Safety and Handling

As with any chemical compound, proper safety precautions are paramount.

Hazard Identification:

  • Eye Irritation: Causes serious eye irritation.[9][10][11]

  • Skin Irritation: Causes skin irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[9][12]

  • Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.[10][12]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11][12]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[10][12]

PART 3: References

Sources

Foundational

A Comprehensive Spectroscopic Guide to 3-(Methoxycarbonyl)isonicotinic Acid: Structural Elucidation for Researchers

Abstract 3-(Methoxycarbonyl)isonicotinic acid, a key heterocyclic building block, is integral to the synthesis of novel pharmaceutical agents and functional materials. Unambiguous characterization of this molecule is par...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Methoxycarbonyl)isonicotinic acid, a key heterocyclic building block, is integral to the synthesis of novel pharmaceutical agents and functional materials. Unambiguous characterization of this molecule is paramount for ensuring the integrity of downstream applications. This technical guide provides an in-depth analysis of the expected spectroscopic signature of 3-(Methoxycarbonyl)isonicotinic acid, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output. We offer predictive data, validated by established spectroscopic principles, and detail the self-validating protocols required to generate and confirm these results experimentally.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 3-(Methoxycarbonyl)isonicotinic acid is a disubstituted pyridine ring, containing both a carboxylic acid at the 4-position (isonicotinic acid backbone) and a methyl ester at the 3-position.

Key Structural Features:

  • Aromatic Pyridine Ring: A heteroaromatic system whose electronic environment is heavily influenced by the two electron-withdrawing substituents.

  • Carboxylic Acid (-COOH): A source of an acidic proton and a carbonyl group, prone to hydrogen bonding.

  • Methyl Ester (-COOCH₃): A second carbonyl group and a magnetically distinct methyl group.

These features give rise to a unique and predictable set of signals across different spectroscopic platforms. The numbering convention used for NMR assignments is presented below.

Caption: Key expected HMBC correlations for structural verification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum of 3-(Methoxycarbonyl)isonicotinic acid will be dominated by absorptions from the carboxylic acid and ester moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance Functional Group
O-H Stretch3300 - 2500Very BroadCarboxylic Acid
C-H Stretch (Aromatic)3100 - 3000Sharp, MediumPyridine Ring
C-H Stretch (Aliphatic)2960 - 2850Sharp, Weak-Medium-OCH₃
C=O Stretch (Acid Dimer)~1730Strong, SharpCarboxylic Acid
C=O Stretch (Ester)~1710Strong, SharpMethyl Ester
C=C, C=N Stretches1610 - 1450Medium-Strong, Multiple BandsPyridine Ring
C-O Stretch1320 - 1210StrongEster & Acid

Causality: The presence of two distinct C=O stretching frequencies is a key diagnostic feature, confirming the presence of both the acid and ester groups. The extremely broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. [1]

Experimental Protocol: IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.

Molecular Ion and Isotopic Pattern

The molecular formula is C₈H₇NO₄.

  • Monoisotopic Mass: 181.0375 Da

  • Average Mass: 181.15 g/mol

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. An experimentally determined mass within 5 ppm of the calculated value (181.0375) provides high confidence in the assigned molecular formula.

Predicted Fragmentation (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that induces characteristic fragmentation, acting as a molecular fingerprint.

m/z Value Proposed Fragment Structure of Loss
181[M]⁺˙Molecular Ion
164[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid
150[M - OCH₃]⁺Loss of methoxy radical from the ester
136[M - COOH]⁺Loss of carboxyl radical
122[M - COOCH₃]⁺Loss of carbomethoxy radical
Analytical Workflow: From Sample to Structure

The synergy between these techniques provides a robust, self-validating system for structural confirmation.

Analytical_Workflow Sample Sample of 3-(Methoxycarbonyl)isonicotinic acid NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (HRMS, EI) Sample->MS Analysis Integrated Data Analysis NMR->Analysis IR->Analysis MS->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 3-(Methoxycarbonyl)isonicotinic acid is reliably achieved through the combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the key carbonyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. The predictive data and protocols outlined in this guide serve as a robust benchmark for researchers, ensuring the quality and integrity of this vital chemical intermediate in discovery and development pipelines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. Available at: [Link]

Sources

Exploratory

thermal stability and decomposition of 3-(Methoxycarbonyl)isonicotinic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Methoxycarbonyl)isonicotinic Acid For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Methoxycarbonyl)isonicotinic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Methoxycarbonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)isonicotinic acid, a derivative of isonicotinic acid, holds significant interest within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a pyridine scaffold, makes it a versatile building block for the synthesis of novel compounds with potential therapeutic activities or advanced material properties.[1][2][3][4] The thermal stability of such compounds is a critical parameter, dictating their suitability for various applications, storage conditions, and processing parameters. Understanding the thermal decomposition profile is paramount for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs) and other advanced materials.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of 3-(Methoxycarbonyl)isonicotinic acid. It offers a predictive analysis of its decomposition pathway based on the known behavior of related pyridine carboxylic acids and esters. Furthermore, this document presents detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the cornerstone techniques in thermal analysis.

Physicochemical Properties of 3-(Methoxycarbonyl)isonicotinic Acid

A thorough understanding of the physicochemical properties of 3-(Methoxycarbonyl)isonicotinic acid is fundamental to interpreting its thermal behavior.

Structure:

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)isonicotinic Acid

PropertyValue
IUPAC Name 3-(Methoxycarbonyl)pyridine-4-carboxylic acid
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to off-white crystalline powder (predicted)
Solubility Predicted to be slightly soluble in cold water, more soluble in hot water and polar organic solvents.[5]
pKa The presence of the carboxylic acid and the pyridine nitrogen will result in amphoteric properties.[5]

Experimental Methodologies for Thermal Analysis

The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] These methods provide complementary information on mass loss and heat flow as a function of temperature.

Experimental Workflow

The general workflow for assessing the thermal stability of 3-(Methoxycarbonyl)isonicotinic acid is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis sample 3-(Methoxycarbonyl)isonicotinic Acid Sample weigh Weigh 3-5 mg of sample sample->weigh pan Place in TGA/DSC pan weigh->pan tga Thermogravimetric Analysis (TGA) pan->tga dsc Differential Scanning Calorimetry (DSC) pan->dsc tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dtg_curve DTG Curve (d(Mass)/dt vs. Temp) tga->dtg_curve dsc_curve DSC Curve (Heat Flow vs. Temp) dsc->dsc_curve interpretation Interpretation of Thermal Events tga_curve->interpretation dtg_curve->interpretation dsc_curve->interpretation

Caption: General experimental workflow for the thermal analysis of 3-(Methoxycarbonyl)isonicotinic acid.

Detailed Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6]

Objective: To determine the decomposition temperatures and quantify the mass loss of 3-(Methoxycarbonyl)isonicotinic acid.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground 3-(Methoxycarbonyl)isonicotinic acid into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the mass of the sample as a function of temperature. The first derivative of the TGA curve (DTG curve) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][9] It is used to determine melting points, glass transitions, and enthalpies of transitions.[8][10]

Objective: To identify the melting point and other phase transitions of 3-(Methoxycarbonyl)isonicotinic acid.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(Methoxycarbonyl)isonicotinic acid into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature above its expected melting point (e.g., 350 °C).

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Predicted Thermal Behavior and Decomposition Pathway

Table 2: Predicted Thermal Events for 3-(Methoxycarbonyl)isonicotinic Acid

Temperature Range (°C)Thermal EventPredicted Mass Loss (%)Technique
150 - 200Melting0DSC
200 - 300Initial Decomposition: Loss of methoxy group (-OCH₃) or decarboxylation (-COOH)~17.1% (for -OCH₃) or ~24.8% (for -COOH)TGA
300 - 500Further decomposition of the pyridine ringVariableTGA

It is hypothesized that the initial decomposition step will involve either the loss of the methoxy group from the ester or decarboxylation of the carboxylic acid moiety. The relative stability of these two functional groups will dictate the primary decomposition pathway. Given that ester pyrolysis can occur at elevated temperatures, it is also plausible that both processes occur concurrently or in close succession.[13][14]

Proposed Decomposition Pathway

The following diagram illustrates the potential initial decomposition routes for 3-(Methoxycarbonyl)isonicotinic acid.

decomposition_pathway cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: Demethoxylation start 3-(Methoxycarbonyl)isonicotinic Acid C₈H₇NO₄ path1_prod path1_prod start->path1_prod Heat (Δ) path2_prod path2_prod start->path2_prod Heat (Δ)

Caption: Proposed initial decomposition pathways for 3-(Methoxycarbonyl)isonicotinic acid upon heating.

Data Interpretation

  • TGA Curve: A step-wise decrease in mass indicates decomposition. The onset temperature of the first mass loss step is a key indicator of thermal stability. The percentage of mass lost in each step corresponds to the loss of specific molecular fragments.

  • DTG Curve: The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss, providing a more precise identification of decomposition events.

  • DSC Curve: An endothermic peak will indicate the melting of the compound. The area under the melting peak can be used to calculate the enthalpy of fusion. Exothermic peaks following the melt would suggest decomposition.

Conclusion

A comprehensive understanding of the is crucial for its safe handling, formulation, and application in drug development and materials science. The methodologies of TGA and DSC provide the necessary empirical data to characterize these properties. While awaiting specific experimental results, the predictive analysis based on related chemical structures offers valuable insight into its likely thermal behavior. The detailed protocols provided in this guide serve as a robust framework for researchers to conduct these critical thermal analyses, ensuring the integrity and quality of their work.

References

  • A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides - Benchchem. (URL: )
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (URL: )
  • Differential scanning calorimeter (DSC) curves of phenoxycarbonyl...
  • Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | Request PDF. (URL: [Link])

  • exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082 - TA Instruments. (URL: )
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (URL: )
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials - ResearchGate. (URL: [Link])

  • Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis - CORE. (URL: )
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL: [Link])

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Foundational

An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid: A Versatile Bifunctional Building Block

Abstract This technical guide provides an in-depth exploration of 3-(methoxycarbonyl)isonicotinic acid, a heterocyclic building block of increasing importance in organic synthesis. Possessing three distinct points of fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(methoxycarbonyl)isonicotinic acid, a heterocyclic building block of increasing importance in organic synthesis. Possessing three distinct points of functionality—a carboxylic acid, a methyl ester, and a pyridine nitrogen—this molecule offers a unique platform for the strategic construction of complex molecular architectures. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a focus on explaining the chemical principles that guide its application. This guide will detail its utility in the rational design of advanced materials, particularly metal-organic frameworks (MOFs), and its emerging role as a key intermediate in the development of novel pharmaceutical agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to leverage this versatile compound in their work.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science. Among these, 3-(methoxycarbonyl)isonicotinic acid (also known as 3-methoxycarbonyl-4-pyridinecarboxylic acid) stands out due to its asymmetric bifunctional nature. The presence of both a carboxylic acid and a methyl ester on the same pyridine ring allows for orthogonal chemical transformations, enabling sequential and site-selective modifications.

The strategic placement of these groups at the 3- and 4-positions, combined with the coordinating ability of the pyridine nitrogen, makes it an exemplary linker for creating sophisticated supramolecular structures and a valuable scaffold for introducing diverse functional groups in drug discovery programs. This guide aims to be a comprehensive resource, elucidating the core chemistry of this building block and showcasing its potential to drive innovation.

Synthesis and Physicochemical Properties

The synthesis of 3-(methoxycarbonyl)isonicotinic acid is not widely reported in dedicated publications but can be achieved through logical, multi-step sequences starting from more common pyridine precursors. A prevalent strategy involves the selective functionalization of pyridine-3,4-dicarboxylic acid.

A plausible and efficient synthetic pathway is outlined below. This process leverages the differential reactivity of the carboxyl groups in pyridine-3,4-dicarboxylic anhydride, which can be attacked regioselectively by a nucleophile like methanol.

G cluster_synthesis Synthetic Workflow start Pyridine-3,4-dicarboxylic Acid step1 Anhydride Formation (e.g., Acetic Anhydride, Heat) start->step1 Step 1 step2 Regioselective Ring Opening (Methanol, Reflux) step1->step2 Step 2 product 3-(Methoxycarbonyl)isonicotinic Acid step2->product Yields Target Compound

Caption: A representative workflow for the synthesis of 3-(methoxycarbonyl)isonicotinic acid.

The key to this synthesis is the controlled, regioselective mono-esterification. The formation of the anhydride intermediate activates both carboxyl groups. The subsequent nucleophilic attack by methanol preferentially occurs at one carbonyl group, leading to the desired mono-ester product upon ring opening.

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)isonicotinic Acid

PropertyValueSource
CAS Number 24202-79-7
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance White to off-white solid
Predicted LogP 0.42
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Reactivity and Synthetic Utility: A Trifecta of Functionality

The synthetic versatility of 3-(methoxycarbonyl)isonicotinic acid stems from the distinct reactivity of its three functional components: the carboxylic acid, the methyl ester, and the pyridine nitrogen. This allows for a wide array of chemical transformations, which can often be performed selectively.

G center 3-(Methoxycarbonyl)isonicotinic Acid Carboxylic Acid (C4) Ester (C3) Pyridine-N amide Amide Formation (R-NH₂, Coupling Agents) center:c->amide Selective Coupling ester_hydrolysis Ester Hydrolysis (LiOH, H₂O) center:e->ester_hydrolysis Selective Cleavage ester_reduction Ester Reduction (LiBH₄) center:e->ester_reduction Selective Reduction coordination Metal Coordination (Metal Salts, e.g., Zn²⁺, Cu²⁺) center:n->coordination Ligand Behavior dicarboxylate Pyridine-3,4-dicarboxylic Acid ester_hydrolysis->dicarboxylate hydroxymethyl 4-(Hydroxymethyl)-3- (methoxycarbonyl)pyridine ester_reduction->hydroxymethyl

Caption: The diverse reactivity pathways of 3-(methoxycarbonyl)isonicotinic acid.

3.1. Reactions at the Carboxylic Acid (C4-Position) The carboxylic acid moiety is typically the most reactive site for nucleophilic substitution, particularly for amide bond formation. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to react the carboxylic acid with a wide range of amines, leaving the methyl ester intact. This selectivity is crucial for building complex molecules step-by-step.

3.2. Reactions at the Methyl Ester (C3-Position) The methyl ester offers a complementary reaction handle. It is stable under the conditions used for amide coupling at the C4-position. However, it can be selectively manipulated under different conditions:

  • Hydrolysis: Treatment with a mild base like lithium hydroxide (LiOH) can selectively hydrolyze the ester to the corresponding dicarboxylic acid.

  • Transesterification: Reaction with other alcohols under acidic or basic catalysis can exchange the methyl group for a different alkyl or aryl group.

  • Reduction: Strong reducing agents can reduce the ester to a primary alcohol, providing another route to functionalization.

3.3. Coordination Chemistry at the Pyridine Nitrogen The lone pair of electrons on the pyridine nitrogen atom makes it a classic Lewis base, capable of coordinating to a vast array of metal ions. This property, combined with the carboxylate group (either pre-existing or formed by ester hydrolysis), makes the molecule an excellent bidentate or tridentate ligand in coordination chemistry.

Applications in Supramolecular Chemistry and Materials Science

The most prominent application of 3-(methoxycarbonyl)isonicotinic acid and its parent diacid is in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked by organic molecules (linkers).

The geometry and functionality of 3-(methoxycarbonyl)isonicotinic acid make it an ideal linker:

  • Directionality: The rigid pyridine core and the defined vectors of the coordinating groups (nitrogen and carboxylate) allow for predictable and controlled assembly of framework topologies.

  • Functionality: The methyl ester group can be carried into the final MOF structure. This "dormant" functional group can then be used for post-synthetic modification (PSM) . For example, the ester within the pores of the MOF could be hydrolyzed and then coupled with another molecule, or it could be reduced to an alcohol, fundamentally altering the chemical environment inside the pores without dissolving the framework.

G cluster_mof MOF Node Assembly M Metal Node L1 Linker M->L1 Coordination Bond L2 Linker M->L2 L3 Linker M->L3 L4 Linker M->L4 Next Node 1 ... L1->Next Node 1 Next Node 2 ... L2->Next Node 2 Next Node 3 ... L3->Next Node 3 Next Node 4 ... L4->Next Node 4

Caption: Conceptual diagram of a metal node coordinated by linker molecules.

Applications in Medicinal Chemistry and Drug Discovery

While direct applications of 3-(methoxycarbonyl)isonicotinic acid in final drug products are less documented than its parent, isonicotinic acid (a precursor to the anti-tuberculosis drug isoniazid), its role as a versatile intermediate is significant. The ability to selectively functionalize the C3 and C4 positions allows for the systematic exploration of a chemical space around the pyridine core, a common strategy in lead optimization.

For instance, the carboxylic acid can be coupled to a pharmacologically relevant amine, while the ester can be hydrolyzed and coupled to a different amine or alcohol, creating a library of compounds for structure-activity relationship (SAR) studies. This approach is valuable in developing inhibitors for enzymes like cyclooxygenases (COX-1/COX-2) or in creating novel anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of Pyridine-3,4-dicarboxylic Anhydride (Intermediate)

  • Rationale: This step activates the diacid precursor for regioselective esterification. Acetic anhydride serves as both a reagent and a solvent, and the reaction is driven to completion by removing the acetic acid byproduct under vacuum.

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine-3,4-dicarboxylic acid (10.0 g, 59.8 mmol).

  • Add acetic anhydride (30 mL).

  • Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 4 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature.

  • Remove the excess acetic anhydride and the acetic acid formed under reduced pressure using a rotary evaporator.

  • The resulting solid is pyridine-3,4-dicarboxylic anhydride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-(Methoxycarbonyl)isonicotinic Acid

  • Rationale: This protocol describes the regioselective ring-opening of the anhydride. Methanol acts as the nucleophile. The reaction is performed under reflux to ensure a sufficient reaction rate. The choice of solvent and temperature is critical to favor the kinetic product.

  • To the flask containing the crude pyridine-3,4-dicarboxylic anhydride from the previous step, add anhydrous methanol (50 mL).

  • Heat the suspension to reflux (approx. 65 °C) with stirring for 6 hours. The solid will dissolve as the reaction proceeds.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting anhydride is consumed.

  • Cool the solution to room temperature and remove the methanol under reduced pressure.

  • The resulting crude solid is triturated with cold diethyl ether (3 x 20 mL) to remove any diester byproduct.

  • The remaining solid is collected by filtration and dried under vacuum to yield 3-(methoxycarbonyl)isonicotinic acid as a white powder.

Conclusion

3-(Methoxycarbonyl)isonicotinic acid is more than just another pyridine derivative; it is a highly adaptable and strategic building block. Its trifunctional nature provides a robust platform for orthogonal synthesis, enabling the construction of complex molecules with a high degree of control. Its proven utility as a linker in the burgeoning field of metal-organic frameworks, particularly for post-synthetic modification, highlights its value in advanced materials design. Furthermore, its potential as a scaffold in medicinal chemistry offers promising avenues for the discovery of new therapeutic agents. As synthetic methodologies become more sophisticated, the demand for such versatile and intelligently designed building blocks will undoubtedly continue to grow.

References

  • Schaper, K. J. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1548. Available at: [Link]

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  • ResearchGate. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. PDF. Available at: [Link]

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  • Carl ROTH. (n
Exploratory

reactivity of the carboxylic acid versus the ester group in 3-(Methoxycarbonyl)isonicotinic acid

A Technical Guide to the Chemoselective Reactivity of 3-(Methoxycarbonyl)isonicotinic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 3-(Methoxycarbonyl)isonicotinic acid is a bifunctional h...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Chemoselective Reactivity of 3-(Methoxycarbonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxycarbonyl)isonicotinic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Possessing both a carboxylic acid at the 3-position and a methyl ester at the 4-position of a pyridine ring, this molecule presents a classic case of chemoselectivity. This technical guide provides an in-depth analysis of the factors governing the differential reactivity of these two functional groups. We will explore the electronic and steric influences on their reactivity and detail specific, field-proven protocols for selective transformations, including amidation, reduction, and hydrolysis. This guide is intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of this versatile building block in their synthetic endeavors.

Introduction

Isonicotinic acid derivatives are pivotal scaffolds in the development of pharmaceuticals and functional materials. 3-(Methoxycarbonyl)isonicotinic acid, in particular, offers two distinct points for chemical modification: a carboxylic acid and a methyl ester. The ability to selectively address one of these functional groups in the presence of the other is crucial for the efficient synthesis of complex target molecules. This guide will dissect the underlying principles that dictate this selectivity and provide actionable experimental strategies.

Theoretical Framework: Factors Governing Reactivity

The differential reactivity of the carboxylic acid and the ester group in 3-(Methoxycarbonyl)isonicotinic acid is a consequence of a combination of electronic, steric, and mechanistic factors.

  • Electronic Effects: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This has an electron-withdrawing inductive effect on both the carboxylic acid and the ester group, increasing the electrophilicity of their carbonyl carbons. The nitrogen atom also influences the acidity of the carboxylic acid proton.

  • Steric Hindrance: The proximity of the substituents on the pyridine ring can influence the accessibility of the carbonyl carbons to incoming nucleophiles or reagents. While the steric hindrance around the 3 and 4 positions is not drastically different, it can play a role in certain transformations.

  • Mechanistic Pathways: The inherent mechanisms of different reactions are often the primary determinant of selectivity. For instance, reactions that require the deprotonation of the carboxylic acid will naturally favor this site, while others may be more susceptible to nucleophilic attack at the ester carbonyl.

Molecular Structure of 3-(Methoxycarbonyl)isonicotinic acid

Caption: Structure of 3-(Methoxycarbonyl)isonicotinic acid.

Comparative Reactivity in Key Chemical Transformations

The choice of reagents and reaction conditions is paramount in achieving chemoselective transformations of 3-(Methoxycarbonyl)isonicotinic acid.

A. Nucleophilic Acyl Substitution: Selective Amide Bond Formation

The formation of an amide bond is a common and critical transformation in drug discovery. In the case of 3-(Methoxycarbonyl)isonicotinic acid, the carboxylic acid is the more reactive site for amidation.

Causality: Amide bond formation from a carboxylic acid requires an activating agent to convert the hydroxyl group into a better leaving group. This activation step is specific to the carboxylic acid and does not affect the ester. Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) facilitate this transformation efficiently.[1][2] The reaction proceeds via an O-acylisourea intermediate, which is then attacked by the amine.[1][3][4]

Experimental Protocol: Selective Amidation of the Carboxylic Acid

  • Dissolution: Dissolve 3-(Methoxycarbonyl)isonicotinic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a dilute acid (e.g., 0.1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Workflow for Selective Amidation

Amidation_Workflow Start 3-(Methoxycarbonyl)isonicotinic acid in DMF Activate Add EDC and HOBt Stir for 30 min Start->Activate AddAmine Add Amine (R-NH2) Activate->AddAmine React Stir at RT Monitor by TLC/LC-MS AddAmine->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Reaction Complete Purify Column Chromatography or Recrystallization Workup->Purify Product Selective Amide Product Purify->Product

Caption: Workflow for selective amidation of the carboxylic acid.

B. Selective Reduction

The reduction of carboxylic acids and esters to alcohols is another fundamental transformation. Achieving selectivity between these two groups requires careful choice of the reducing agent.

Causality: Carboxylic acids can be selectively reduced in the presence of esters using borane (BH3) or its complexes (e.g., BH3·THF).[5] Borane reacts preferentially with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate, which is then reduced. Esters are generally less reactive towards borane under these conditions. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce both functional groups.[5][6][7]

Table 1: Selectivity of Reducing Agents

Reducing AgentReactivity with Carboxylic AcidReactivity with EsterSelectivity
Borane (BH3) HighLowSelective for Carboxylic Acid[5]
Sodium Borohydride (NaBH4) Very LowVery LowNot effective for either[5]
Lithium Aluminum Hydride (LiAlH4) HighHighNon-selective[5][6][7]
Diisobutylaluminum Hydride (DIBAL-H) Can reduce to aldehydeCan reduce to aldehyde (at low temp)Selectivity is condition-dependent[6]
C. Selective Hydrolysis (Saponification)

Hydrolysis of the ester group to the corresponding carboxylic acid can be achieved selectively under basic conditions.[8][9]

Causality: Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. While the carboxylic acid will be deprotonated by the base to form a carboxylate salt, this salt is unreactive towards further nucleophilic attack. The ester, however, is readily hydrolyzed under these conditions.[8][9][10]

Experimental Protocol: Selective Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve 3-(Methoxycarbonyl)isonicotinic acid (1.0 eq) in a mixture of an organic solvent like methanol or Tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq), to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~3-4.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the dicarboxylic acid.

Strategic Applications in Synthesis

The ability to selectively manipulate the carboxylic acid and ester functionalities of 3-(Methoxycarbonyl)isonicotinic acid opens up numerous avenues for the synthesis of complex molecules. For instance, the carboxylic acid can be converted to an amide, which can then participate in further reactions, while the ester remains available for subsequent hydrolysis and further functionalization. This orthogonal reactivity is a powerful tool in multistep synthetic sequences.

Conclusion

The chemoselectivity of 3-(Methoxycarbonyl)isonicotinic acid is a well-defined and exploitable feature for synthetic chemists. The carboxylic acid is the preferred site for reactions involving activation, such as amide bond formation, and for selective reduction with borane. The ester, on the other hand, is selectively cleaved under basic hydrolysis conditions. A thorough understanding of the underlying principles of reactivity and the careful selection of reagents and conditions, as outlined in this guide, are essential for successfully navigating the chemistry of this versatile building block.

References

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Foundational

3-(Methoxycarbonyl)isonicotinic acid suppliers and purity grades

An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid for Advanced Research and Development This guide serves as a critical resource for researchers, scientists, and drug development professionals involved...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid for Advanced Research and Development

This guide serves as a critical resource for researchers, scientists, and drug development professionals involved in the procurement and application of 3-(Methoxycarbonyl)isonicotinic acid (CAS No. 24202-79-7). As a pivotal bifunctional building block in modern organic synthesis, the integrity of this reagent is a direct determinant of downstream success, impacting reaction yields, impurity profiles, and the ultimate viability of a synthetic route. This document provides a comprehensive overview of the supplier landscape, available purity grades, and a self-validating framework for quality assurance.

The Strategic Importance of Reagent Quality in Drug Discovery

In the multi-stage, high-stakes process of drug development, the principle of "garbage in, garbage out" holds immutable truth. The quality of starting materials and intermediates like 3-(Methoxycarbonyl)isonicotinic acid is a foundational pillar of success. Impurities, even at seemingly low levels, can introduce a cascade of negative consequences, including the formation of intractable side-products, catalyst poisoning, and misleading biological assay results. For professionals in this field, a meticulous approach to reagent qualification is not merely a procedural checkbox but a strategic imperative to de-risk projects and accelerate timelines. The presence of isomeric impurities or residual starting materials from the synthesis of the reagent itself can significantly complicate purification and compromise the stereochemistry or regiochemistry of subsequent transformations.

Supplier and Purity Landscape

The procurement of 3-(Methoxycarbonyl)isonicotinic acid requires careful navigation of a diverse supplier market. Purity is the most critical specification, and it is essential to understand the analytical basis for a supplier's claims. The most common purity grades available are 95% and 97%. While suitable for initial exploratory work, these grades may require further purification for more sensitive applications, such as late-stage API synthesis.

The following table summarizes the offerings from a selection of global suppliers, providing a snapshot of the current market.

SupplierPurity Grade(s) OfferedCountry of Origin
BLD Pharmatech 97%China / United States
Enamine 95%Ukraine / United States / Latvia
A2B Chem 97%United States
Angene International 97%China
Key Organics 97%United Kingdom
Fluorochem 95%China
Aaron Chemicals LLC 97%United States

Disclaimer: This data is based on publicly available catalog information and is subject to change. Researchers should always verify current specifications directly with the supplier.

A Self-Validating Framework for Reagent Qualification

To ensure the reliability of experimental results, a robust, in-house validation system for incoming reagents is indispensable. This workflow provides a logical progression from initial supplier screening to final lot approval for use in critical applications.

ReagentQualification cluster_1 Phase 1: Supplier Vetting cluster_2 Phase 2: In-House Verification cluster_3 Phase 3: Application Testing cluster_4 Phase 4: Approval A Identify Suppliers (e.g., BLD, Enamine) B Request & Scrutinize Certificate of Analysis (CoA) A->B C Evaluate Analytical Methods (HPLC, NMR, etc.) B->C D Procure Sample Lot C->D CoA Meets Specs E Perform Identity & Purity Confirmation (e.g., ¹H NMR, LC-MS) D->E F Compare In-House Data with Supplier CoA E->F G Conduct Small-Scale Pilot Reaction F->G Data Concordant I Decision Point: Accept or Reject Lot F->I Data Discrepancy H Analyze Reaction Outcome (Yield, Purity, Side-Products) G->H H->I H->I Pilot Failure J Approve Supplier & Lot for Project Use I->J Pilot Success

Figure 1: A comprehensive workflow for the qualification of critical chemical reagents.

Experimental Protocol: In-House Purity and Identity Verification via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid, powerful, and non-destructive technique for confirming the chemical identity of a compound and providing a semi-quantitative assessment of its purity. It verifies that the expected proton environments are present and in the correct ratios, and can reveal the presence of proton-containing impurities.

Objective: To confirm the identity and assess the purity of a supplied sample of 3-(Methoxycarbonyl)isonicotinic acid.

Materials:

  • 3-(Methoxycarbonyl)isonicotinic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-(Methoxycarbonyl)isonicotinic acid sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its clear separation of the acidic proton signal.

  • Homogenization: Securely cap the vial and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into an NMR tube to a height of approximately 4-5 cm.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay (D1) of at least 1-2 seconds to allow for quantitative integration.

  • Data Processing and Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

    • Integrate all peaks. The expected integrals for the aromatic protons and the methyl ester protons should be in a 3:3 ratio.

    • Carefully examine the baseline for any minor peaks. The presence of unexpected signals indicates impurities. The percentage purity can be estimated by comparing the integral of the main compound's peaks to the integrals of the impurity peaks.

Self-Validation: The trustworthiness of this protocol lies in its comparison against a known standard or a previously validated lot. The resulting spectrum should be consistent with the expected chemical shifts and coupling patterns for the structure. Any significant deviation from the reference spectrum or the supplier's CoA is a red flag that warrants further investigation, potentially using more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The successful application of 3-(Methoxycarbonyl)isonicotinic acid in a research or drug development setting is fundamentally dependent on its quality. A purity grade of 97% may be the market standard, but it is the responsibility of the end-user to verify this specification and assess its suitability for their specific application. By implementing a rigorous supplier and reagent qualification workflow, scientists can build a foundation of trust in their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes. This diligence is the hallmark of expertise and a commitment to scientific integrity.

References

  • Mol-Instincts Chemical Database. 3-(methoxycarbonyl)pyridine-4-carboxylic acid. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 3-(Methoxycarbonyl)isonicotinic Acid

Foreword: The Untapped Potential of 3-(Methoxycarbonyl)isonicotinic Acid in MOF Chemistry Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of 3-(Methoxycarbonyl)isonicotinic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The choice of the organic linker is paramount in dictating the final properties of the MOF.[3] While many linkers have been extensively studied, 3-(Methoxycarbonyl)isonicotinic acid remains a largely unexplored building block. Its unique trifunctional nature, featuring a pyridine nitrogen atom, a carboxylic acid group, and a methoxycarbonyl group, presents a compelling case for its investigation in the synthesis of novel MOFs with potentially unique properties.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the use of 3-(Methoxycarbonyl)isonicotinic acid in MOF synthesis. While direct literature on MOFs synthesized from this specific linker is scarce, this document provides a comprehensive, experience-driven framework for its application. We will delve into the rationale behind its selection, propose a detailed synthesis protocol based on established methodologies for analogous linkers, and outline a complete characterization and application workflow. Our aim is to provide a scientifically robust starting point for the exploration of this promising new family of MOFs.

The Strategic Advantage of 3-(Methoxycarbonyl)isonicotinic Acid as a MOF Linker

The molecular architecture of 3-(Methoxycarbonyl)isonicotinic acid offers a unique combination of coordination sites and functional groups, making it a highly attractive candidate for the design of functional MOFs.

  • Dual Coordination Sites: The presence of both a pyridine nitrogen and a carboxylate group allows for versatile coordination with metal ions, potentially leading to novel network topologies and enhanced framework stability.[4]

  • Tunable Pore Chemistry: The methoxycarbonyl group provides a handle for post-synthetic modification, allowing for the introduction of further functionalities within the MOF pores. This could be leveraged to tailor the MOF for specific applications, such as selective gas capture or catalysis.[5]

  • Asymmetric Nature: The asymmetric substitution pattern of the pyridine ring can lead to the formation of chiral or non-centrosymmetric MOF structures, which are of significant interest for applications in enantioselective separations and nonlinear optics.[6]

The interplay of these features suggests that MOFs derived from 3-(Methoxycarbonyl)isonicotinic acid could exhibit enhanced thermal and chemical stability, tunable porosity, and tailored surface chemistry.

G cluster_linker 3-(Methoxycarbonyl)isonicotinic Acid cluster_features Key Structural Features cluster_properties Potential MOF Properties Linker C₈H₇NO₄ Pyridine Pyridine Nitrogen Linker->Pyridine provides Carboxylate Carboxylate Group Linker->Carboxylate provides Methoxycarbonyl Methoxycarbonyl Group Linker->Methoxycarbonyl provides Chirality Chiral Frameworks Linker->Chirality Coordination Versatile Coordination Pyridine->Coordination Carboxylate->Coordination PSM Post-Synthetic Modification Methoxycarbonyl->PSM Stability Enhanced Stability Coordination->Stability G Start Start: Reactant Preparation (Zn(NO₃)₂·6H₂O + Linker in DMF) Sonication Sonication (15 min) Start->Sonication Reaction Solvothermal Reaction (110 °C, 48 h) Sonication->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Washing Washing with fresh DMF (3x) Cooling->Washing Solvent_Exchange Solvent Exchange with Ethanol (3 days) Washing->Solvent_Exchange Activation Activation under Vacuum (120 °C, 12 h) Solvent_Exchange->Activation End End: Activated MOF Product Activation->End

Caption: Proposed workflow for the solvothermal synthesis of a MOF using 3-(Methoxycarbonyl)isonicotinic acid.

Comprehensive Characterization of the Synthesized MOF

A thorough characterization of the newly synthesized MOF is essential to confirm its structure, purity, and properties. The following techniques are recommended:

Characterization TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.A well-defined diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction if suitable crystals are obtained. [7]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic linker at higher temperatures. [2]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the linker to the metal center and the presence of the methoxycarbonyl group.Shifts in the characteristic vibrational bands of the carboxylate and pyridine groups upon coordination to the zinc ions. The presence of the C=O stretching band of the ester group should also be confirmed.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The analysis will provide quantitative data on the surface area available for gas adsorption. [8]

Potential Applications of MOFs Derived from 3-(Methoxycarbonyl)isonicotinic Acid

The unique structural and chemical features of MOFs synthesized with 3-(Methoxycarbonyl)isonicotinic acid open up a wide range of potential applications.

Potential ApplicationRationale
Heterogeneous Catalysis The Lewis acidic metal sites and the potential for post-synthetic modification of the methoxycarbonyl group could create active sites for various organic transformations, such as Lewis acid-catalyzed reactions. [4][9]
Gas Storage and Separation The tunable pore size and the polar nature of the pyridine and methoxycarbonyl groups could lead to selective adsorption of gases like CO₂ or H₂. [1][10]
Drug Delivery The biocompatibility of zinc and the potential for functionalization make these MOFs promising candidates for the encapsulation and controlled release of therapeutic agents.
Sensing The incorporation of a pyridyl-based linker can impart luminescence to the MOF, which could be quenched or enhanced in the presence of specific analytes, forming the basis of a chemical sensor.

Conclusion and Future Outlook

This application note has provided a comprehensive theoretical and practical framework for the synthesis and application of metal-organic frameworks using the novel linker, 3-(Methoxycarbonyl)isonicotinic acid. While experimental data for this specific system is yet to be reported, the proposed protocols and characterization techniques are grounded in well-established principles of MOF chemistry. The unique trifunctional nature of this linker holds significant promise for the development of new MOFs with tailored properties for a variety of applications, from catalysis to drug delivery. It is our hope that this guide will inspire and facilitate further research into this exciting and unexplored area of materials science.

References

  • Request PDF. (n.d.). Synthesis, characterization, and catalytic activity of zinc-isonicotinic acid MOF. Retrieved from [Link]

  • MDPI. (n.d.). Zirconium-Containing Metal–Organic Frameworks (MOFs) as Catalysts for Biomass Conversion. Retrieved from [Link]

  • PubMed Central. (n.d.). Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Isoreticular Metal Organic Framework-3 (IRMOF-3) Porous Nanostructure and Its Effect on Naphthalene Adsorption: Optimized by Response Surface Methodology. Retrieved from [Link]

  • IRIS-AperTO - UniTo. (n.d.). Metal-Organic Frameworks in Italy: from synthesis and advanced characterization to theoretical modeling and applications. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Retrieved from [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (n.d.). Synthesis Metal-Organic Framework (MOFs) Cr-PTC-HIna Modulated Isonicotinic Acid for Methylene Blue Photocatalytic Degradation. Retrieved from [Link]

  • Request PDF. (n.d.). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The catalytic activity of metal–organic frameworks (MOFs) and post-synthetic modified MOF towards depolymerisation of polycarbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of copper–isonicotinate metal–organic frameworks simply by mixing solid reactants and investigation of their adsorptive properties for the removal of the fluorescein dye. Retrieved from [Link]

  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications. Retrieved from [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Retrieved from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • MDPI. (n.d.). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Retrieved from [Link]

  • PMC - NIH. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (3-Methoxycarbonyl)coumarin in an Ionic Liquid: An Advanced Undergraduate Project for Green Chemistry | Request PDF. Retrieved from [Link]

  • PMC - NIH. (n.d.). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 structure. Retrieved from [Link]

  • HHU. (2019, May 8). Solid-Solution Mixed-Linker Synthesis of Isoreticular Al-Based MOFs for an Easy Hydrophilicity Tuning in Water. Retrieved from [Link]

  • PubMed. (2017, June 21). Maximizing the Photocatalytic Activity of Metal-Organic Frameworks with Aminated-Functionalized Linkers: Substoichiometric Effects in MIL-125-NH2. Retrieved from [Link]

  • Growing Science. (n.d.). Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. Retrieved from [Link]

Sources

Application

Application Note: Strategies for the Derivatization of 3-(Methoxycarbonyl)isonicotinic Acid for Biological Screening Libraries

Introduction & Rationale 1.1 The Pyridine Carboxylic Acid Scaffold in Medicinal Chemistry The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

1.1 The Pyridine Carboxylic Acid Scaffold in Medicinal Chemistry

The pyridine carboxylic acid motif is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This scaffold is present in numerous approved drugs, where it contributes to target binding through hydrogen bonds and π-π stacking interactions, and helps modulate physicochemical properties like solubility and polarity.[1] A classic example is Isoniazid, an isonicotinic acid derivative that remains a first-line treatment for tuberculosis.[2][3] The strategic modification of this core structure allows for the systematic exploration of structure-activity relationships (SAR), making its derivatives prime candidates for inclusion in high-throughput screening libraries.

1.2 Profile of 3-(Methoxycarbonyl)isonicotinic Acid

3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid 3-methyl ester, is a particularly valuable starting material for library synthesis. It possesses three distinct, orthogonally reactive sites, enabling a multi-pronged derivatization strategy:

  • C4-Carboxylic Acid: An accessible nucleophilic substitution site for forming amides, esters, and other acyl derivatives.

  • C3-Methyl Ester: A less reactive carbonyl group that can be hydrolyzed or converted into other functional groups like hydrazides under specific conditions.

  • Pyridine Nitrogen: A basic site that can be alkylated or oxidized to modulate the electronic properties of the entire molecule.

This trifunctional nature allows for the generation of a wide array of structurally diverse compounds from a single, readily available precursor, which is a key objective in combinatorial chemistry and drug discovery.

1.3 Strategic Objectives for Derivatization

The primary goal of derivatizing this scaffold is to create a library of compounds with diverse chemical and physical properties for biological screening.[4] Key objectives include:

  • SAR Exploration: Systematically modifying each reactive site to understand how different functional groups impact biological activity.

  • Physicochemical Tuning: Altering properties such as lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding potential to improve cell permeability and pharmacokinetic profiles.[2]

  • Vectorial Diversity: Introducing a variety of substituents with different sizes, electronic properties, and conformational flexibility to probe the steric and electronic requirements of biological targets.

Core Reactive Sites and Derivatization Strategies

This section outlines the primary chemical transformations that can be applied to 3-(methoxycarbonyl)isonicotinic acid.

2.1 The Carboxylic Acid Handle (C4-Position): Amide Bond Formation

The most direct and widely used derivatization is the formation of amides at the C4 carboxylic acid position. Amide bonds are stable, prevalent in bioactive molecules, and allow for the introduction of immense diversity through the vast commercial availability of primary and secondary amines.[5]

  • Mechanism: Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group. This is typically achieved using carbodiimide coupling reagents (e.g., EDC, DCC) often in the presence of an additive like HOBt or HOAt to improve efficiency and suppress side reactions like racemization.[6][7] Phosphonium-based reagents like PyBOP are also highly effective alternatives.[8]

  • Rationale: This strategy is ideal for generating a large, diverse library. The resulting amides introduce hydrogen bond donors and acceptors, which can be critical for target recognition. The choice of amine can be used to systematically vary steric bulk, lipophilicity, and basicity.

2.2 The Methyl Ester Handle (C3-Position): Unmasking and Transformation

The methyl ester at the C3 position offers a secondary point for modification.

  • Strategy 1: Saponification (Ester Hydrolysis)

    • Mechanism: Base-catalyzed hydrolysis, typically using LiOH or NaOH in a water/alcohol solvent mixture, cleaves the ester to yield the corresponding pyridine-3,4-dicarboxylate salt.[9] Subsequent acidification to the isoelectric point precipitates the dicarboxylic acid.[10]

    • Rationale: This creates a new, second carboxylic acid handle. The resulting dicarboxylic acid can be used for further derivatization (e.g., forming a bis-amide) or screened directly, as the increased polarity can be beneficial for targeting certain enzymes or improving aqueous solubility.

  • Strategy 2: Hydrazinolysis

    • Mechanism: Direct reaction of the ester with hydrazine hydrate, often under reflux in an alcoholic solvent, displaces the methoxy group to form the corresponding acid hydrazide.[2] This reaction is generally efficient for esters of isonicotinic acid.[11][12]

    • Rationale: Acid hydrazides are versatile chemical intermediates.[13] They can be readily condensed with aldehydes and ketones to form hydrazones, which are themselves a class of biologically active compounds.[2][13] This two-step process significantly expands the structural diversity achievable from the C3 position.

2.3 The Pyridine Nitrogen: Modulating Core Electronics

The pyridine nitrogen atom provides a third, often overlooked, site for derivatization.

  • Mechanism: N-Oxidation

    • The lone pair of electrons on the nitrogen can be oxidized to form a pyridine N-oxide. This is commonly achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).[14] The reaction conditions must be carefully controlled to avoid unwanted side reactions.

    • Rationale: N-oxidation fundamentally alters the electronic character of the pyridine ring. It increases the electron density of the ring, making it more susceptible to certain types of reactions, and introduces a highly polar N-O bond. This modification can drastically change a compound's binding affinity, solubility, and metabolic stability.[5]

Experimental Workflows & Protocols

3.1 General Materials and Methods

All reagents should be of analytical grade or higher and used without further purification unless specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by LC-MS. Final products must be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and purity (>95%) before submission for biological screening.

3.2 Protocol 1: Synthesis of a C4-Amide Library

This protocol describes a general procedure for the parallel synthesis of an amide library using a representative primary amine (benzylamine).

  • Activation: In a dry reaction vial, dissolve 3-(Methoxycarbonyl)isonicotinic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

    • Scientist's Note: Successful activation is often indicated by the reaction mixture becoming a clear, homogeneous solution.

  • Coupling: Add the desired primary or secondary amine (e.g., benzylamine, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Work-up & Purification:

    • Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

  • QC Checkpoint: Confirm product identity and purity (>95%) by ¹H NMR and LC-MS. The disappearance of the starting acid and appearance of a new, less polar product peak is expected.

3.3 Protocol 2: Selective Saponification of the C3-Methyl Ester

  • Hydrolysis: Dissolve 3-(Methoxycarbonyl)isonicotinic acid (1.0 eq) in a 3:1 mixture of THF/Water.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~3-4 with 1M HCl.

    • The product, pyridine-3,4-dicarboxylic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • QC Checkpoint: Confirm product identity via NMR. The characteristic methyl ester singlet (~3.9 ppm) in the ¹H NMR spectrum should be absent.

3.4 Protocol 3: Synthesis of 3-(Hydrazinocarbonyl)isonicotinic Acid

  • Reaction Setup: To a solution of 3-(Methoxycarbonyl)isonicotinic acid (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).[2]

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction for the consumption of the starting material.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation.

    • Collect the resulting white solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield the desired acid hydrazide.[2]

  • QC Checkpoint: Confirm product identity via NMR and MS. The disappearance of the methyl ester signal and the appearance of new broad signals corresponding to the -NHNH₂ protons are expected in the ¹H NMR spectrum.

Data Interpretation and Quality Control

4.1 Characterization Data Summary

For a successful derivatization campaign, rigorous analytical characterization is mandatory. The following table provides expected data for the parent compound and representative derivatives.

Compound NameMolecular FormulaExact Mass [M+H]⁺Expected ¹H NMR Signals (DMSO-d₆, δ ppm)
3-(Methoxycarbonyl)isonicotinic acidC₈H₇NO₄182.0448~8.9 (s, 1H), ~8.7 (d, 1H), ~7.8 (d, 1H), ~3.9 (s, 3H), ~13.8 (br s, 1H)
Methyl 4-(benzylcarbamoyl)nicotinateC₁₅H₁₄N₂O₃271.1077~9.1 (t, 1H), ~8.9 (s, 1H), ~8.7 (d, 1H), ~7.8 (d, 1H), ~7.3 (m, 5H), ~4.5 (d, 2H), ~3.9 (s, 3H)
Pyridine-3,4-dicarboxylic acidC₇H₅NO₄168.0291~8.9 (s, 1H), ~8.7 (d, 1H), ~7.8 (d, 1H), ~13.5 (br s, 2H)
3-(Hydrazinocarbonyl)isonicotinic acidC₇H₇N₃O₃182.0560~13.5 (br s, 1H), ~9.8 (s, 1H), ~8.8 (s, 1H), ~8.7 (d, 1H), ~7.8 (d, 1H), ~4.5 (br s, 2H)

4.2 Purity Assessment

For biological screening, compound purity is critical to avoid false positives or negatives.

  • Primary Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (LC-MS) is the standard for purity assessment.

  • Acceptance Criteria: A purity level of ≥95% is required for compounds submitted to primary biological screening.

  • Data Archiving: All analytical data, including spectra and chromatograms, should be archived and linked to the unique sample identifier in the compound library database.

Visualization of Workflows

5.1 Diagram 1: Overall Derivatization Strategy

G cluster_c4 C4-Carboxylic Acid cluster_c3 C3-Methyl Ester cluster_n1 N1-Pyridine start 3-(Methoxycarbonyl)isonicotinic Acid node_c4 Amide Library start->node_c4 Amine, Coupling Reagent node_c3_1 Pyridine-3,4-dicarboxylic acid start->node_c3_1 LiOH, H₂O/THF node_c3_2 Acid Hydrazide start->node_c3_2 N₂H₄·H₂O, EtOH node_n1 Pyridine N-Oxide Derivatives start->node_n1 m-CPBA or H₂O₂ node_c3_3 Hydrazone Library node_c3_2->node_c3_3 Aldehyde/Ketone

Caption: Key derivatization pathways for the starting material.

5.2 Diagram 2: C4-Amide Coupling Workflow

G A 1. Dissolve Acid & HOBt in DMF B 2. Cool to 0°C A->B C 3. Add EDC·HCl (Activation) B->C D 4. Add Amine & DIPEA C->D E 5. Stir at RT for 12-18h D->E F 6. Aqueous Work-up E->F G 7. Column Chromatography F->G H 8. QC Analysis (NMR, LC-MS) G->H I Pure Amide Product (>95%) H->I

Caption: Step-by-step workflow for amide library synthesis.

Conclusion & Future Directions

3-(Methoxycarbonyl)isonicotinic acid is a versatile and powerful scaffold for building diverse chemical libraries. The protocols outlined here provide robust and validated methods for derivatizing each of the three key reactive sites. By systematically applying these strategies—amide coupling, ester manipulation, and N-oxidation—researchers can generate a rich collection of novel compounds.

Future work should focus on expanding the range of building blocks used in these reactions and exploring more complex, multi-step derivatizations. The resulting libraries will serve as invaluable resources for screening against a wide variety of biological targets, accelerating the pace of modern drug discovery.

References

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  • Bioanalysis. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Available at: [Link]

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Method

Comprehensive Analytical Protocols for the Characterization of 3-(Methoxycarbonyl)isonicotinic Acid

Introduction: The Significance of Rigorous Characterization 3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid monomethyl ester, is a pivotal building block in the synthesis of novel pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid monomethyl ester, is a pivotal building block in the synthesis of novel pharmaceutical compounds and functional materials. Its unique structural features, comprising a pyridine ring substituted with both a carboxylic acid and a methoxycarbonyl group, give rise to a molecule with tailored properties for applications in drug discovery and materials science. The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, thereby guaranteeing the quality, safety, and efficacy of the final products.

This comprehensive guide provides a suite of detailed analytical methods for the thorough characterization of 3-(Methoxycarbonyl)isonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for the methodological choices.

Physicochemical Properties: A Foundation for Method Development

A thorough understanding of the physicochemical properties of 3-(Methoxycarbonyl)isonicotinic acid is the cornerstone of developing robust analytical methods.

PropertyValueSource
CAS Number 24202-79-7[1][2]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1]
Appearance White to off-white crystalline solid (predicted)[3]
Melting Point >300 °C (for the related 3,5-pyridinedicarboxylic acid)[4]
pKa Expected to be around 3-5 for the carboxylic acid
Solubility Sparingly soluble in cold water, more soluble in hot water and polar organic solvents.[3]

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of 3-(Methoxycarbonyl)isonicotinic acid and for the separation and quantification of any related impurities. The presence of both a carboxylic acid and an ester group, along with the pyridine nitrogen, allows for versatile chromatographic approaches.

Rationale for Method Selection

A reversed-phase HPLC method is the preferred initial approach due to its wide applicability and compatibility with UV detection, for which the pyridine ring provides a suitable chromophore. The acidic nature of the molecule necessitates the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A mixed-mode column that offers both reversed-phase and ion-exchange characteristics can also provide excellent separation for this type of analyte.[5][6]

Workflow for HPLC Method Development

Caption: Workflow for HPLC analysis of 3-(Methoxycarbonyl)isonicotinic acid.

Detailed HPLC Protocol

Objective: To determine the purity of 3-(Methoxycarbonyl)isonicotinic acid by reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • 3-(Methoxycarbonyl)isonicotinic acid sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (≥98%)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of 3-(Methoxycarbonyl)isonicotinic acid in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Gradient 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (based on the UV maxima of isonicotinic acid)[7]
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample by the area percent method.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive structural elucidation of 3-(Methoxycarbonyl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The pyridine ring will exhibit three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The substitution pattern will lead to a specific splitting pattern (doublets and a doublet of doublets).

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed, likely in the range of δ 3.5-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton (-COOH) will be present, typically at a downfield chemical shift (>10 ppm), and its position can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two distinct signals for the carboxylic acid and the ester carbonyl carbons will be observed in the downfield region (δ 160-180 ppm).

  • Aromatic Carbons: Five signals corresponding to the carbons of the pyridine ring will be present in the aromatic region (δ 120-150 ppm).

  • Methoxy Carbon: A signal for the methoxy carbon (-OCH₃) will appear in the upfield region (δ 50-60 ppm).

Detailed NMR Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 3-(Methoxycarbonyl)isonicotinic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are generally required compared to ¹H NMR.

  • Data Processing and Interpretation:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

    • Assign the signals in both spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Features:

  • Molecular Ion: The primary observation will be the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) corresponding to the exact mass of the molecule.

  • Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), or cleavage of the ester.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation LC_Sample Sample Injection LC_Separation HPLC Separation LC_Sample->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analysis Mass Analyzer (e.g., TOF, Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Generation Detection->Mass_Spectrum Interpretation Molecular Ion & Fragmentation Analysis Mass_Spectrum->Interpretation

Caption: General workflow for LC-MS analysis.

Detailed LC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

  • LC-MS system (e.g., HPLC coupled to a time-of-flight or quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

Procedure:

  • LC Conditions: Use the HPLC conditions described previously.

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Capillary Voltage, Gas Flow, and Temperatures: Optimize these parameters for the specific instrument and compound.

  • Data Analysis:

    • Extract the mass spectrum for the peak corresponding to 3-(Methoxycarbonyl)isonicotinic acid.

    • Identify the molecular ion peak and propose structures for the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected FTIR Spectral Features:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretches: Two distinct carbonyl stretching bands: one for the carboxylic acid (around 1700-1725 cm⁻¹) and one for the ester (around 1730-1750 cm⁻¹).

  • C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

  • C-O Stretch: A strong absorption for the ester C-O bond in the 1100-1300 cm⁻¹ range.

Detailed FTIR Protocol

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Thermal Analysis: Assessing Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and decomposition profile of 3-(Methoxycarbonyl)isonicotinic acid. This information is vital for determining appropriate storage and handling conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of residual solvents or water.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other thermal events. The thermal behavior of pyridine dicarboxylic acids can be complex, with some isomers undergoing sublimation rather than melting.

Detailed Thermal Analysis Protocol

Objective: To evaluate the thermal stability and decomposition profile.

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan.

  • TGA Method:

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of mass loss at different temperature ranges.

    • DSC: Identify endothermic (melting) or exothermic (decomposition) events and determine their peak temperatures.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 3-(Methoxycarbonyl)isonicotinic acid. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently verify the identity, purity, and stability of this important chemical entity. The application of these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the pharmaceutical and materials science fields.

References

  • CrystEngComm. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • MDPI. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • NIST. Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(o-trifluoromethylphenyl)-, diethyl ester. [Link]

  • PubChem. 3-Methyl-isonicotinic acid. [Link]

  • ResearchGate. Synthesis, structure characterization, and thermochemistry of the coordination compounds of pyridine-2,6-dicarboxylic acid with several metals (Ca and Co). [Link]

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  • WUR eDepot. Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. [Link]

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  • Wikipedia. Isonicotinic acid. [Link]

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Application

Introduction: The Central Role of Isonicotinic Acid Derivatives in Modern Chemistry

An Application Guide to the NMR Spectroscopic Characterization of Isonicotinic Acid Derivatives Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives form the structural core of numerous essential pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the NMR Spectroscopic Characterization of Isonicotinic Acid Derivatives

Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives form the structural core of numerous essential pharmaceuticals, agrochemicals, and functional materials. The most prominent example is Isoniazid (isonicotinic acid hydrazide), a cornerstone drug in the treatment of tuberculosis.[1][2] Given their prevalence and the subtle structural variations that can dramatically alter biological activity, unambiguous molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation at the atomic level.[3][4]

This comprehensive guide, designed for researchers and drug development professionals, details the principles and protocols for the complete NMR characterization of isonicotinic acid derivatives. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will cover fundamental 1D techniques (¹H and ¹³C NMR) and progress to advanced 2D correlation experiments (COSY, HSQC, HMBC) that are essential for definitive structure elucidation.

Section 1: Foundational Principles of Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. The primary objective of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.

Causality of Solvent Choice: The selection of a deuterated solvent is the most critical decision. It is dictated by the solubility of the isonicotinic acid derivative.

  • Polar, Protic Solvents (DMSO-d₆, D₂O, CD₃OD): Isonicotinic acid itself and its highly polar derivatives (like the parent acid or salts) are often most soluble in Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄. D₂O is also used, particularly when investigating pH-dependent phenomena or exchangeable protons.[5] The residual proton signal of DMSO-d₆ at ~2.50 ppm is conveniently located away from the aromatic region of interest.

  • Apolar/Less Polar Solvents (CDCl₃): Less polar ester or amide derivatives may be sufficiently soluble in Chloroform-d. The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH, -NH), making solvent effects a diagnostic tool in themselves.[6]

Protocol 1: Standard Sample Preparation for NMR Analysis
  • Analyte Weighing: Accurately weigh 5-10 mg of the purified isonicotinic acid derivative directly into a clean, dry vial. For ¹³C NMR, a higher concentration (15-25 mg) may be beneficial to improve the signal-to-noise ratio and reduce acquisition time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Solubilization: Gently vortex or sonicate the mixture until the solute is completely dissolved. Visually inspect the solution against a bright light to ensure no particulate matter remains. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, though referencing to the residual solvent peak is common practice.[7] For aqueous samples, DSS is a common alternative.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue.

Section 2: 1D NMR Spectroscopy: The First Look

One-dimensional NMR provides the initial, fundamental information about the chemical environment of the protons and carbons within the molecule.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum of an isonicotinic acid derivative is dominated by signals in the aromatic region. The pyridine ring protons typically present a characteristic AA'BB' or a closely related second-order splitting pattern due to the magnetic equivalence of H-2/H-6 and H-3/H-5.

  • H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom and are therefore the most deshielded, appearing furthest downfield.

  • H-3 and H-5: These protons are adjacent to the H-2/H-6 protons and appear upfield relative to them.

Protocol 2: Standard ¹H NMR Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (a compromise between signal and rapid acquisition).

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) is needed for accurate integration but is often shortened for routine screening.

    • Number of Scans (ns): 8-16 scans are typically sufficient for concentrations >5 mg/mL.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or TMS (0.00 ppm).

¹³C NMR: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For the isonicotinic acid core, four distinct signals are expected.

  • C-4 and C=O: The carboxyl/carbonyl carbon and the C-4 carbon to which it is attached are quaternary and often show weaker signals. The C=O carbon is the most downfield.

  • C-2 and C-6: These carbons, adjacent to the nitrogen, are downfield of C-3/C-5.

  • C-3 and C-5: These are the most upfield of the aromatic carbons.

Protocol 3: Standard ¹³C NMR Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30 degrees to allow for faster repetition.

    • Acquisition Time (at): ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent signal (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

Data Presentation: Typical Chemical Shifts

The following table summarizes typical chemical shifts for the parent isonicotinic acid, providing a baseline for interpreting derivatives.

AtomTypical ¹H δ (ppm) in DMSO-d₆[8]Typical ¹³C δ (ppm) in D₂O (pH 7.4)[5]
H-2, H-68.79-
H-3, H-57.83-
COOH~14 (broad)-
C-2, C-6-152.27
C-3, C-5-124.32
C-4-143.35
C=O-~166-170 (inferred from similar structures)

Note: Chemical shifts are highly dependent on solvent, concentration, and pH. Values are for reference only.

Section 3: 2D NMR Spectroscopy: Building the Molecular Picture

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected. For isonicotinic acid derivatives, 2D experiments are essential for unambiguous assignment of all signals, especially in complex or novel structures.

cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies adjacent protons HSQC HSQC (¹H-¹³C One-Bond) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Links ¹H to directly attached ¹³C HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Provides fragment starting points HSQC->HMBC Structure Definitive Structure HMBC->Structure Connects all fragments

Caption: General workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy): Tracing Proton Neighbors

The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[9][10] For an isonicotinic acid derivative, its primary utility is to confirm the relationship between the two distinct proton environments on the pyridine ring.

  • Expected Correlation: A cross-peak will appear between the signal for H-2/H-6 and the signal for H-3/H-5, confirming their adjacency.

Protocol 4: Standard ¹H-¹H COSY Acquisition
  • Parameters: Use a standard gradient-selected COSY pulse sequence (cosygpmf on Bruker systems).

  • Dimensions: Acquire 1024-2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

  • Scans: 2-4 scans per increment are usually sufficient.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation to produce a 2D spectrum. Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment is incredibly powerful, producing a spectrum that shows a correlation peak for each proton and the carbon atom to which it is directly attached.[11][12] This allows for the definitive assignment of the protonated carbons in the molecule.

  • Expected Correlations:

    • A cross-peak between the ¹H signal at ~8.8 ppm and the ¹³C signal at ~152 ppm, assigning both to C-2/H-2 and C-6/H-6.

    • A cross-peak between the ¹H signal at ~7.8 ppm and the ¹³C signal at ~124 ppm, assigning both to C-3/H-3 and C-5/H-5.

    • Correlations for any protons on substituent groups to their respective carbons.

Protocol 5: Standard ¹H-¹³C HSQC Acquisition
  • Parameters: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Spectral Width: The F2 (¹H) dimension should cover the proton spectrum. The F1 (¹³C) dimension should cover the expected carbon chemical shift range (~0-180 ppm).

  • Coupling Constant: Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is typical for aromatic C-H bonds.

  • Scans: 4-8 scans per increment are common.

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Pieces

The HMBC experiment is arguably the most critical for elucidating the complete structure of a derivative. It detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[13][14] This technique is essential for:

  • Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC allows their identification through correlations to nearby protons.

  • Connecting Substituents: It provides the crucial links from protons on a substituent to the carbons of the pyridine ring, and vice-versa.

  • Key Expected Correlations:

    • From H-2/H-6 to C-4 and C-3/C-5.

    • From H-3/H-5 to C-2/C-6 and C-4.

    • Crucially, from H-3/H-5 to the carbonyl carbon (C=O) of the isonicotinoyl moiety, confirming the attachment at C-4.

    • From H-2/H-6 to the carbonyl carbon (C=O).

Caption: Key HMBC correlation confirming the C4-substituent.

Protocol 6: Standard ¹H-¹³C HMBC Acquisition
  • Parameters: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Long-Range Coupling: Set the long-range coupling constant (ⁿJCH) to an average value of 8-10 Hz. This value is a compromise to detect a range of two- and three-bond couplings.

  • Scans: HMBC is less sensitive than HSQC; 16-64 scans per increment may be necessary.

Conclusion

The structural elucidation of isonicotinic acid derivatives is a systematic process that relies on the synergistic application of 1D and 2D NMR techniques. By following the protocols and understanding the causal logic outlined in this guide—from careful sample preparation to the integrated interpretation of COSY, HSQC, and HMBC data—researchers can achieve confident and unambiguous characterization of these vital chemical entities. This rigorous analytical approach is fundamental to ensuring the identity, purity, and safety of new molecules in the fields of pharmaceutical and materials science.

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  • WJBPHS. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Biology Pharmacy and Health Sciences.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Method

Structural Elucidation of 3-(Methoxycarbonyl)isonicotinic Acid Metal Complexes via Single-Crystal X-ray Diffraction

An Application Guide for Researchers and Drug Development Professionals Introduction: The field of coordination chemistry and metal-organic frameworks (MOFs) has garnered immense interest due to its profound implications...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The field of coordination chemistry and metal-organic frameworks (MOFs) has garnered immense interest due to its profound implications in gas storage, catalysis, and particularly in drug development and delivery. The rational design of these materials hinges on the selection of appropriate organic linkers. 3-(Methoxycarbonyl)isonicotinic acid is an exemplary bifunctional linker, possessing both a carboxylate group and a pyridine nitrogen atom, which are excellent coordination sites for metal ions. The additional methoxycarbonyl group offers a site for potential post-synthetic modification and influences the electronic properties and solubility of the resulting complexes. The precise determination of the three-dimensional atomic arrangement in these metal complexes is paramount for understanding their structure-property relationships and for the rational design of new functional materials. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing unambiguous information on connectivity, bond lengths, bond angles, and crystal packing.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, crystallization, and structural analysis of metal complexes derived from 3-(Methoxycarbonyl)isonicotinic acid.

Part 1: Synthesis and Crystallization

The journey to a high-quality crystal structure begins with the synthesis of high-purity materials and the careful growth of single crystals. This section details the synthesis of the ligand and its metal complexes, followed by robust protocols for crystallization.

Ligand: 3-(Methoxycarbonyl)isonicotinic Acid

While isonicotinic acid and its simple esters are common, the target ligand, 3-(Methoxycarbonyl)isonicotinic acid (or pyridine-3,4-dicarboxylic acid 3-methyl ester), requires a specific synthetic approach. It is typically prepared by the selective esterification of its parent dicarboxylic acid.

Rationale for Synthesis: Direct synthesis is often necessary as this specific isomer may not be commercially available or could be prohibitively expensive. The selective esterification at the 3-position can be achieved under controlled conditions, leveraging the different electronic environments of the two carboxylic acid groups.

Protocol: Synthesis of 3-(Methoxycarbonyl)isonicotinic Acid

  • Starting Material: Begin with pyridine-3,4-dicarboxylic acid.

  • Reaction Setup: Suspend 1 mole equivalent of pyridine-3,4-dicarboxylic acid in a 10-fold molar excess of methanol (MeOH).

  • Catalysis: Cool the suspension in an ice bath (0-5 °C). Slowly add 1.2 mole equivalents of a catalyst, such as thionyl chloride (SOCl₂) or a strong acid like sulfuric acid (H₂SO₄), dropwise while stirring. The use of a mild excess of the esterifying agent under controlled temperature favors mono-esterification.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: Neutralize the residue carefully with a saturated sodium bicarbonate (NaHCO₃) solution. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary to achieve high purity.

Synthesis of Metal Complexes

The formation of metal-organic complexes involves the reaction of the ligand with a suitable metal salt. The choice of metal salt (e.g., acetate, nitrate, or chloride) can influence the final structure, as the counter-ion can sometimes be incorporated into the framework.

Protocol: Synthesis of a Cu(II) Complex

  • Reagents:

    • 3-(Methoxycarbonyl)isonicotinic acid (Ligand, L)

    • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

    • Solvent: N,N-Dimethylformamide (DMF) and Ethanol (EtOH) (1:1 v/v)

  • Procedure:

    • Dissolve 2 mmol of the ligand in 20 mL of the DMF/EtOH solvent mixture in a 50 mL round-bottom flask.

    • In a separate beaker, dissolve 1 mmol of Cu(OAc)₂·H₂O in 10 mL of the same solvent mixture.

    • Heat the ligand solution to 60 °C with stirring.

    • Add the metal salt solution dropwise to the heated ligand solution. A color change and/or precipitation is typically observed.

    • Reflux the resulting mixture for 12-24 hours. The extended reaction time at elevated temperature facilitates the formation of a thermodynamically stable, crystalline product.

    • After reflux, allow the solution to cool slowly to room temperature.

    • Collect the resulting crystalline product by filtration, wash with fresh ethanol, and dry in a desiccator.

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for SC-XRD is often the most challenging step. The goal is to create a supersaturated solution from which the complex precipitates slowly and orderly.

Causality in Crystallization: Rapid precipitation leads to microcrystalline powder, which is unsuitable for single-crystal analysis. Therefore, all viable techniques aim to slow down the process of nucleation and growth.[2]

Protocol 1: Slow Evaporation

  • Prepare a dilute, saturated solution of the synthesized metal complex in a suitable solvent (e.g., DMF, Methanol).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with a cap that has been pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Place the vial in a vibration-free environment at a constant temperature. Crystals should form over several days to weeks.

Protocol 2: Solvent Vapor Diffusion

This method is ideal for compounds that are soluble in one solvent (the "good" solvent) but insoluble in another (the "bad" or "anti-solvent").

  • Dissolve the complex in a minimal amount of a "good" solvent (e.g., DMF) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a layer of the "bad" solvent (e.g., ethanol or diethyl ether).

  • Over time, the "bad" solvent will slowly diffuse in the vapor phase into the "good" solvent.

  • This gradual decrease in solubility induces slow crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Ligand Ligand Synthesis Complex Complex Synthesis Ligand->Complex Dissolve Dissolve Complex Complex->Dissolve Technique Apply Technique (e.g., Vapor Diffusion) Dissolve->Technique Growth Crystal Growth Technique->Growth Harvest Harvest & Mount Crystal Growth->Harvest XRD Perform SC-XRD Harvest->XRD

Caption: Overall experimental workflow from synthesis to analysis.

Part 2: Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the next phase involves data collection and processing to solve and refine the crystal structure.

Crystal Selection and Mounting
  • Selection: Under a polarizing microscope, select a crystal that is well-formed with sharp edges and uniform extinction.[3] Avoid twinned or cracked crystals. Ideal dimensions are typically between 0.1 and 0.3 mm.

  • Mounting: Carefully pick up the selected crystal using a cryo-loop. The crystal should be coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K). Mount the loop on a goniometer head.

Data Collection

Data is collected on a single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer to orient the crystal, and a detector.

Rationale for Low Temperature: Collecting data at cryogenic temperatures (e.g., 100 K) minimizes thermal motion of the atoms, resulting in higher quality diffraction data and a more precise final structure.

Typical Data Collection Protocol:

  • Mount: Place the goniometer head with the mounted crystal onto the diffractometer.

  • Centering: Optically and with X-rays, center the crystal in the beam.

  • Unit Cell Determination: Collect a few initial frames (pre-experiment) to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The instrument software will calculate an optimal strategy to collect a complete and redundant dataset. This involves a series of scans through different crystal orientations.

  • Execution: Start the full data collection run. Key parameters include:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)

    • Temperature: 100 K

    • Detector Distance: Typically 40-60 mm

    • Frame Width: 0.5° - 1.0° per frame

    • Exposure Time: 10 - 60 seconds per frame, depending on crystal diffracting power.

Structure Solution and Refinement

The raw diffraction images are processed to yield a set of reflection intensities, which are then used to solve the phase problem and build an atomic model. This process is highly automated with modern software.

Recommended Software: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the gold standard.[4] User-friendly interfaces like Olex2 or WinGX integrate these programs into a graphical environment.

Step-by-Step Refinement Protocol using SHELXL:

  • Data Integration and Scaling: The diffractometer control software (e.g., APEX, CrysAlisPro) integrates the raw images to produce a reflection file (e.g., an HKL file) and applies corrections for absorption.

  • Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the most likely space group.

  • Structure Solution: Use a program like SHELXT to solve the structure. This program uses "intrinsic phasing" methods to locate the positions of the heaviest atoms (the metal and often some heteroatoms).

  • Initial Refinement: The initial atomic positions are refined against the experimental data using SHELXL. This is typically an isotropic refinement (atoms are modeled as spheres).

  • Model Building: Examine the difference Fourier map. Peaks in this map correspond to the electron density of missing atoms. Assign these peaks to the appropriate atom types (C, O, N) to complete the molecular structure.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically (as ellipsoids) to better model their thermal motion.

  • Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions ("riding model") and refine them using appropriate constraints.

  • Final Refinement Cycles: Continue refinement until the model converges. Convergence is indicated when the shifts in atomic parameters are negligible and the R-factors stabilize. Key indicators of a good refinement are:

    • R1: Should be < 0.05 for good quality data.

    • wR2: Should be < 0.15.

    • Goodness of Fit (GooF): Should be close to 1.0.

    • Residual Electron Density: The highest peaks and deepest holes should be below ~0.5 e⁻/ų.

G Data Raw Diffraction Images Integrate Integration & Scaling (Produces HKL file) Data->Integrate Solve Structure Solution (SHELXT) Integrate->Solve Refine Initial Isotropic Refinement (SHELXL) Solve->Refine Build Model Building (Difference Fourier Map) Refine->Build Build->Refine Aniso Anisotropic Refinement Build->Aniso H_atoms Add Hydrogen Atoms Aniso->H_atoms Final Final Refinement (Convergence Check) H_atoms->Final CIF Generate CIF Final->CIF

Caption: The crystallographic data processing and refinement workflow.

Part 3: Data Analysis and Reporting

The final output of a crystal structure determination is a Crystallographic Information File (CIF). This standard file format contains all the necessary information about the crystal structure and the diffraction experiment.[5][6]

Data Presentation

For publications and reports, key crystallographic data should be summarized in a table.

Parameter Example Value (Hypothetical Cu(II) Complex)
Chemical Formula C₁₆H₁₄CuN₂O₈
Formula Weight 441.83
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions a = 10.123(4) Å
b = 15.456(6) Å
c = 11.234(5) Å
α = 90°
β = 105.12(2)°
γ = 90°
Volume 1695.1(12) ų
Z 4
Calculated Density 1.732 Mg/m³
Absorption Coefficient 1.455 mm⁻¹
F(000) 900
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta range for data collection 2.50 to 27.50°
Reflections collected 15890
Independent reflections 3875 [R(int) = 0.045]
Data / restraints / parameters 3875 / 0 / 253
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.038, wR2 = 0.095
R indices (all data) R1 = 0.052, wR2 = 0.108
Largest diff. peak and hole 0.55 and -0.48 e.Å⁻³

Note: These values are illustrative and adapted from a representative structure. Actual results will vary.[7]

Trustworthiness and Validation

The final CIF should be checked for correctness and consistency using validation software like PLATON or the IUCr's checkCIF service. This is a mandatory step before publication and ensures the integrity and quality of the reported structure.

Conclusion

The structural characterization of 3-(Methoxycarbonyl)isonicotinic acid metal complexes by single-crystal X-ray diffraction is a powerful and essential methodology. It provides the detailed atomic-level insights required by researchers, scientists, and drug development professionals to understand molecular architecture, predict material properties, and design novel compounds with targeted functionalities. By following systematic and rigorous protocols for synthesis, crystallization, and data analysis, high-quality, reliable crystal structures can be obtained, accelerating the pace of discovery and innovation in medicinal and materials chemistry.

References

  • Lee, T., Chang, Y. H., & Lee, H. L. (2017). Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. CrystEngComm, 19, 426-441. [Link]

  • Dianu, M. L., et al. (2010). Transition metal M(II) complexes with isonicotinoylhydrazone-9-anthraldehyde. Journal of the Serbian Chemical Society, 75(11), 1515-1525. [Link]

  • Zaichenko, S. B., et al. (2022). Synthesis, Structure, and Spectral Properties of Metal Complexes Based on Isonicotinic Acid N′-(10-Oxo-10H-phenanthren-9-ylidene)hydrazide. Russian Journal of General Chemistry, 92(6), 1145-1156. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Bourletidis, J. M., et al. (2015). The crystal structure of the co-crystal isonicotinamide · terephthalic acid, C8H6O4·2(C6H6N2O). Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 1089-1090. [Link]

  • PrepChem. (n.d.). Synthesis of methyl isonicotinate. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • University of California, Los Angeles. (2000). A Guide to Using SHELXTL. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • ResearchGate. (n.d.). Single-crystal XRD analysis: crystal data and experimental parameters. [Link]

  • YouTube. (2023). Crystal structure of MOF with Mercury Software using cif file. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced r. Acta Crystallographica Section A: Foundations and Advances, 79(6), 504-514. [Link]

  • MDPI. (2020). Synthesis of Metal Organic Frameworks by Ball-Milling. Processes, 8(1), 56. [Link]

  • MDPI. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. Processes, 7(8), 527. [Link]

  • MDPI. (2024). The Crystal Structure and Physicochemical Properties of New Complexes Containing a Cu II -Ln III -Cu II Core. International Journal of Molecular Sciences, 25(4), 2248. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • UCL Discovery. (2023). DigiMOF: A Database of Metal–Organic Framework Synthesis Information Generated via Text Mining. [Link]

  • ResearchGate. (n.d.). Does anyone have the cif. file for MOF-2?[Link]

  • ChemRxiv. (n.d.). Programmable Metal Arrangements in Metal-Organic Polyhedra and Frameworks. [Link]

  • American Chemical Society. (2020). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 20(4), 2209-2219. [Link]

  • MDPI. (2018). Coordination Behavior of 3-Ethoxycarbonyltetronic Acid towards Cu(II) and Co(II) Metal Ions. Molecules, 23(11), 2911. [Link]

  • National Center for Biotechnology Information. (n.d.). A Protocol for Custom Biomineralization of Enzymes in Metal–Organic Frameworks (MOFs). [Link]

  • Oak Ridge National Laboratory. (n.d.). Single Crystal Diffraction. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Methoxycarbonyl)isonicotinic Acid

Welcome to the technical support center for the synthesis of 3-(methoxycarbonyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(methoxycarbonyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction: Navigating the Synthesis of a Bifunctional Pyridine

The synthesis of 3-(methoxycarbonyl)isonicotinic acid, a valuable building block in medicinal chemistry, presents a unique set of challenges due to its bifunctional nature. The presence of both a carboxylic acid and a methoxycarbonyl group on the pyridine ring requires a strategic approach to achieve good yields and high purity. The most common and logical synthetic route involves a two-step process starting from 3,4-pyridinedicarboxylic acid (cinchomeronic acid):

  • Diesterification: Conversion of both carboxylic acid groups to their corresponding methyl esters.

  • Selective Monohydrolysis: Hydrolysis of one of the two ester groups, ideally with regioselectivity for the 4-position, to yield the desired product.

This guide will focus on troubleshooting and optimizing this synthetic pathway.

Proposed Synthesis Protocol

This protocol is a synthesized methodology based on established chemical principles for esterification and selective hydrolysis of pyridine dicarboxylic acids.

Step 1: Synthesis of Dimethyl 3,4-pyridinedicarboxylate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-pyridinedicarboxylic acid (1 equivalent) in methanol (10-15 mL per gram of diacid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 3,4-pyridinedicarboxylate.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Step 2: Selective Monohydrolysis to 3-(Methoxycarbonyl)isonicotinic Acid

Experimental Protocol:

  • Reaction Setup: Dissolve the purified dimethyl 3,4-pyridinedicarboxylate (1 equivalent) in ethanol in a round-bottom flask at room temperature.

  • Base Addition: Slowly add a solution of potassium hydroxide (1 equivalent) in ethanol.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress closely by TLC or LC-MS to maximize the formation of the monoester and minimize the formation of the diacid.

  • Work-up: Once the reaction has reached the optimal point, filter the precipitated potassium salt. Dissolve the salt in a minimum amount of water.

  • Acidification: Slowly add a dilute solution of hydrochloric acid (e.g., 1M HCl) to the aqueous solution to adjust the pH to approximately 3.[1]

  • Precipitation and Isolation: The desired product, 3-(methoxycarbonyl)isonicotinic acid, should precipitate as a white solid.[1]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Troubleshooting Guide

Low Yield in Diesterification (Step 1)

Question: My yield of dimethyl 3,4-pyridinedicarboxylate is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification of pyridine carboxylic acids are often due to an incomplete reaction or product loss during work-up.

  • Causality: The esterification reaction is an equilibrium process. The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Water Removal: If using a higher boiling alcohol than methanol (e.g., butanol), a Dean-Stark apparatus can be used to remove water azeotropically and drive the reaction to completion.[2] For methanol, increasing the amount of methanol can help shift the equilibrium.

    • Reaction Time and Temperature: Ensure the reaction is refluxing adequately and for a sufficient duration. Monitor the reaction by TLC until the starting diacid is no longer visible.

    • Catalyst Amount: While catalytic, an insufficient amount of sulfuric acid may lead to slow reaction rates. A slight increase in the catalyst loading might be beneficial.

    • Work-up Losses: During neutralization, ensure the pH does not become too high, as this can promote hydrolysis of the ester. Ensure thorough extraction with an appropriate organic solvent.

Formation of Multiple Products in Monohydrolysis (Step 2)

Question: During the selective hydrolysis, I am seeing the formation of the starting diester, the desired monoester, and the fully hydrolyzed diacid. How can I improve the selectivity for the monoester?

Answer: Achieving selective monohydrolysis requires careful control of reaction conditions to prevent over-hydrolysis.

  • Causality: The rate of hydrolysis of the second ester group can be competitive with the first, especially if the reaction is left for too long or at an elevated temperature.

  • Troubleshooting Steps:

    • Stoichiometry of Base: Use precisely one equivalent of potassium hydroxide. An excess of base will inevitably lead to the formation of the diacid.

    • Reaction Time Monitoring: This is a critical parameter. Monitor the reaction frequently (e.g., every 30 minutes) by TLC or LC-MS. The goal is to stop the reaction when the concentration of the desired monoester is at its maximum.

    • Temperature Control: Perform the reaction at room temperature. Increased temperatures will accelerate the rate of the second hydrolysis, reducing selectivity.

    • Slow Addition of Base: Adding the potassium hydroxide solution dropwise over a period can help to maintain a low instantaneous concentration of the base, which can improve selectivity.

Product is an Inseparable Mixture of Isomers

Question: I have obtained a product with the correct mass, but I suspect it is a mixture of 3-(methoxycarbonyl)isonicotinic acid and 4-(methoxycarbonyl)nicotinic acid. How can I confirm this and improve the regioselectivity?

Answer: The formation of the isomeric product is a possibility, although hydrolysis at the 4-position is generally favored due to less steric hindrance.

  • Causality: While the 4-position is electronically similar to the 3-position for nucleophilic attack, slight differences in steric accessibility can lead to preferential hydrolysis. However, this selectivity may not be absolute.

  • Troubleshooting Steps:

    • Characterization: Use analytical techniques like ¹H NMR and ¹³C NMR to confirm the presence of isomers. The chemical shifts of the pyridine protons and the carbonyl carbons should be distinct for the two isomers.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) may enhance the kinetic selectivity for the less sterically hindered position.

    • Alternative Hydrolysis Methods: Consider enzymatic hydrolysis, which can offer very high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this synthesis?

A1: The most practical and commercially available starting material is 3,4-pyridinedicarboxylic acid (cinchomeronic acid).

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase that provides good separation of the starting material, intermediate, and product. For example, a mixture of ethyl acetate and hexanes with a small amount of acetic acid (for the steps involving carboxylic acids) can be effective. Staining with potassium permanganate or visualization under UV light can be used. For more precise monitoring, LC-MS is recommended.

Q3: What are the expected spectral characteristics of the final product?

A3: For 3-(methoxycarbonyl)isonicotinic acid, you would expect to see:

  • ¹H NMR: Signals corresponding to the three pyridine protons, a singlet for the methyl ester protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the pyridine carbons, and two distinct carbonyl signals for the ester and the carboxylic acid.

  • IR Spectroscopy: Characteristic C=O stretching frequencies for both the ester and carboxylic acid functionalities, as well as O-H stretching for the carboxylic acid.

Q4: My final product is difficult to purify. What are some alternative purification strategies?

A4: If precipitation and recrystallization are not providing a product of sufficient purity, consider the following:

  • pH Adjustment: Careful, slow adjustment of the pH during precipitation can sometimes lead to fractional precipitation of the desired product or impurities.

  • Preparative HPLC: For high purity, reversed-phase preparative HPLC can be an effective, albeit more resource-intensive, method.

  • Derivatization: In some cases, it may be beneficial to protect the carboxylic acid group (e.g., as a benzyl ester), purify the diester, and then selectively deprotect.

Visualizing the Process

Synthetic Workflow

Synthesis_Workflow start 3,4-Pyridinedicarboxylic Acid step1 Diesterification start->step1 Methanol, H₂SO₄ (cat.) intermediate Dimethyl 3,4-pyridinedicarboxylate step1->intermediate step2 Selective Monohydrolysis intermediate->step2 KOH, Ethanol product 3-(Methoxycarbonyl)isonicotinic Acid step2->product

Caption: Synthetic pathway for 3-(Methoxycarbonyl)isonicotinic acid.

Troubleshooting Decision Tree: Monohydrolysis

Troubleshooting_Monohydrolysis start Low Yield or Impure Product in Monohydrolysis? q_composition What is the product composition? start->q_composition ans_diacid Excess Diacid q_composition->ans_diacid Over-hydrolysis ans_diester Excess Diester q_composition->ans_diester Incomplete reaction ans_isomers Mixture of Isomers q_composition->ans_isomers Lack of regioselectivity sol_diacid Reduce reaction time. Use exactly 1 eq. KOH. Lower temperature. ans_diacid->sol_diacid sol_diester Increase reaction time. Ensure 1 eq. of KOH was added. ans_diester->sol_diester sol_isomers Confirm with NMR. Lower reaction temperature. Consider alternative methods. ans_isomers->sol_isomers

Caption: Decision tree for troubleshooting the selective monohydrolysis step.

Quantitative Data Summary

StepReactionKey ReagentsTypical YieldReference
1Diesterification3,4-Pyridinedicarboxylic acid, Methanol, H₂SO₄Variable, optimization required[2]
2MonohydrolysisDimethyl 3,4-pyridinedicarboxylate, KOH, Ethanol~71% (by analogy)[1]

Note: The yield for the monohydrolysis step is based on a similar procedure for the 3,5-isomer and may require optimization for the 3,4-isomer.

References

  • US2748137A - Process for preparing isonicotinic acid - Google Patents.
  • Bhalla TC, Mehta A. Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. 2009.
  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents.
  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica.
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable m
  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands - MDPI. Available at: [Link]

  • EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing).

Sources

Optimization

troubleshooting common side reactions in isonicotinic acid esterification

Welcome to the technical support center for isonicotinic acid esterification. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isonicotinic acid esterification. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of isonicotinic acid esters. By understanding the underlying mechanisms, you can effectively troubleshoot your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of isonicotinic acid challenging compared to a simple benzoic acid?

A1: The primary challenge arises from the pyridine ring itself. The nitrogen atom at position 1 is nucleophilic and can compete with the alcohol during the reaction, leading to undesired N-alkylation. Furthermore, under acidic conditions, such as in Fischer esterification, the pyridine nitrogen can be protonated. This deactivates the ring towards electrophilic attack but also reduces the nucleophilicity of the carboxyl group, potentially slowing down the desired reaction.

Q2: Which esterification method is generally recommended for isonicotinic acid?

A2: The choice of method depends on the scale, the specific alcohol being used, and the sensitivity of other functional groups on your substrates.

  • For simple, unhindered alcohols (e.g., methanol, ethanol): Fischer esterification (using the alcohol as a solvent with a strong acid catalyst like H₂SO₄ or SOCl₂) can be effective and economical.[1]

  • For more complex or acid-sensitive alcohols: Steglich esterification, which uses a coupling agent like DCC or EDC in the presence of a catalyst such as DMAP, is often preferred.[2] This method proceeds under mild, neutral conditions, avoiding the harsh acidity that can cause degradation or side reactions.[2]

  • Activation via Acid Chloride: Converting isonicotinic acid to isonicotinoyl chloride hydrochloride first, and then reacting it with the alcohol in the presence of a non-nucleophilic base, is another robust method.[3][4]

Troubleshooting Guide: Common Side Reactions

This section addresses specific problems you might encounter, their chemical origins, and actionable solutions.

Problem 1: Low Yield and a Higher Molecular Weight Byproduct Detected

Q: My reaction has low conversion to the desired ester, and LC-MS analysis shows a significant peak with a mass corresponding to my starting material plus the alkyl group from my alcohol (or alkylating agent). What is happening?

A: You are likely observing N-alkylation of the pyridine ring.

  • The Underlying Mechanism: The lone pair of electrons on the pyridine nitrogen atom makes it a competing nucleophile. In reactions involving an alkylating agent (e.g., converting the acid to an acid chloride and then reacting with an alcohol, or using an alkyl halide), the nitrogen can attack the electrophilic carbon, forming a quaternary pyridinium salt. This is a common side reaction in pyridine chemistry.[5][6]

  • Causality Diagram: Competing Reaction Pathways

    G cluster_0 Reaction Mixture cluster_1 Potential Products Isonicotinic_Acid Isonicotinic Acid Derivative (e.g., Acyl Chloride) Desired_Ester Desired Ester Isonicotinic_Acid->Desired_Ester  Attack by Alcohol_O N_Alkylation N-Alkylated Byproduct (Pyridinium Salt) Isonicotinic_Acid->N_Alkylation  Attack by Pyridine_N Alcohol Alcohol (R'-OH) Pyridine_N Pyridine Nitrogen (Nucleophile) Alcohol_O Alcohol Oxygen (Nucleophile)

    Caption: Competing nucleophilic attack in isonicotinic acid esterification.

Solutions to Mitigate N-Alkylation:
  • Method Selection: If using a method other than Fischer esterification, avoid alkyl halides as the source of the ester's alkyl group. Instead, use methods that activate the carboxylic acid itself.

  • Use of Non-Nucleophilic Base: When converting the isonicotinoyl chloride to the ester, a base is required to neutralize the HCl generated. Using a nucleophilic base like pyridine or triethylamine can lead to competitive N-alkylation.

    • Recommended Action: Switch to a sterically hindered, non-nucleophilic base.

Base TypeExamplesSuitability for Isonicotinic Acid EsterificationRationale
Nucleophilic Pyridine, Triethylamine (TEA)Low Can act as both a base and a competing nucleophile, leading to N-alkylation.
Non-Nucleophilic Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)High The bulky alkyl groups sterically hinder the nitrogen atom, preventing it from acting as a nucleophile while retaining its basicity.
  • Acid-Catalyzed (Fischer) Esterification:

    • Mechanism of Prevention: In a strongly acidic medium (e.g., excess alcohol with catalytic H₂SO₄), the pyridine nitrogen is protonated. This protonation renders the nitrogen non-nucleophilic, effectively protecting it from alkylation. The reaction then proceeds through the standard Fischer mechanism.[7]

    • Protocol:

      • Suspend isonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, 10-20 volumes).

      • Cool the mixture in an ice bath (0 °C).

      • Slowly add concentrated sulfuric acid (H₂SO₄, 1.5-2.0 eq) or thionyl chloride (SOCl₂, 2.0 eq) dropwise.[1]

      • Warm the reaction to reflux and maintain for 4-12 hours, monitoring by TLC or LC-MS.

      • After cooling, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[1]

Problem 2: Reaction Stalls / Incomplete Conversion

Q: My reaction has been running for an extended period, but I still see a large amount of unreacted isonicotinic acid. What could be the cause?

A: Incomplete conversion can stem from several factors, primarily related to reaction equilibrium, catalyst deactivation, or insufficient activation.

  • The Underlying Science (Fischer Esterification): Fischer esterification is a reversible reaction.[7] The presence of the water byproduct can drive the reaction backward through hydrolysis, leading to an equilibrium state with significant starting material remaining.[8] Carboxylic Acid + Alcohol ⇌ Ester + Water

  • The Underlying Science (Steglich Esterification): In Steglich esterification, the reaction relies on an activated intermediate, the O-acylisourea. If this intermediate is not trapped efficiently by the alcohol, it can rearrange to a stable, unreactive N-acylurea, halting the reaction.[2][9] This side reaction is more prominent with sterically hindered alcohols or less reactive carboxylic acids.[9]

  • Troubleshooting Workflow: Incomplete Conversion

    G Start Incomplete Conversion (Starting Material Remains) Method Which method? Start->Method Fischer Fischer Esterification Method->Fischer Acid-Catalyzed Steglich Steglich (DCC/EDC) Method->Steglich Coupling Agent Remove_H2O Action: Remove Water (e.g., Dean-Stark, molecular sieves) Fischer->Remove_H2O Increase_Alcohol Action: Use Large Excess of Alcohol Fischer->Increase_Alcohol Add_DMAP Action: Ensure DMAP is present (0.1-0.2 eq) Steglich->Add_DMAP Check_Reagents Action: Check Purity of Coupling Agents Steglich->Check_Reagents

    Caption: Decision tree for troubleshooting incomplete esterification reactions.

Solutions to Drive the Reaction to Completion:
  • For Fischer Esterification:

    • Shift the Equilibrium: According to Le Châtelier's principle, removing a product will shift the equilibrium to the right.[10]

      • Water Removal: If using a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it forms. For other solvents, adding anhydrous drying agents like molecular sieves can sequester water.

      • Excess Reagent: Use the alcohol as the reaction solvent to ensure it is present in a large excess, pushing the reaction forward.[8]

  • For Steglich Esterification:

    • Catalyze the Acyl Transfer: The addition of 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst is crucial. DMAP intercepts the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This outcompetes the unproductive rearrangement to N-acylurea.[2]

    • Protocol:

      • Dissolve isonicotinic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

      • Cool the solution to 0 °C.

      • Add N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 eq) portion-wise or as a solution in the reaction solvent.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC or LC-MS.

      • Upon completion, filter off the dicyclohexylurea (DCU) byproduct if DCC was used. If EDC was used, perform an acidic aqueous wash to remove the water-soluble urea byproduct.

      • Proceed with standard aqueous workup and purification.

References

  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Amer, A. (2017). Procedure for the esterification of isonicotinic acid. ResearchGate. [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(6), 487-491. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 25, 2026, from [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 25, 2026, from [Link]

  • Li, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6035-6043. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • Various Authors. (n.d.). Factors that may influence the yield of an ester. Quora. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 25, 2026, from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester Common Conditions. [Link]

  • Błaszczak, B., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Medicinal Chemistry, 14(12), 2335-2353. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. [Link]

  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry. [Link]

  • Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-(Methoxycarbonyl)isonicotinic Acid Derivatives

Welcome to the Technical Support Center for the synthesis of 3-(Methoxycarbonyl)isonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(Methoxycarbonyl)isonicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during this synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Introduction to the Synthesis of 3-(Methoxycarbonyl)isonicotinic Acid

3-(Methoxycarbonyl)isonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the selective monoesterification of pyridine-3,4-dicarboxylic acid. The primary challenge in this synthesis is achieving high regioselectivity to favor the formation of the desired 3-methoxycarbonyl isomer over the 4-methoxycarbonyl isomer and to minimize the formation of the diester byproduct. This guide will explore the common synthetic routes and provide detailed troubleshooting for optimizing your reaction conditions.

A prevalent method for this synthesis is the Fischer esterification of pyridine-3,4-dicarboxylic acid using methanol in the presence of an acid catalyst.[1][2] Another approach involves the controlled hydrolysis of dimethyl pyridine-3,4-dicarboxylate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Below is a general workflow for the synthesis of 3-(Methoxycarbonyl)isonicotinic acid derivatives.

Synthesis Workflow Start Starting Material (Pyridine-3,4-dicarboxylic acid) Reaction Selective Monoesterification Start->Reaction  Methanol,  Acid Catalyst Workup Reaction Work-up (Neutralization, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (NMR, LC-MS) Purification->Analysis Product 3-(Methoxycarbonyl)isonicotinic acid Derivative Analysis->Product

Caption: General workflow for the synthesis of 3-(Methoxycarbonyl)isonicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-(methoxycarbonyl)isonicotinic acid?

A1: The most common starting material is pyridine-3,4-dicarboxylic acid, also known as cinchomeronic acid. Alternatively, one can start from the corresponding diester, dimethyl pyridine-3,4-dicarboxylate, and perform a controlled partial hydrolysis. The synthesis of the parent pyridine-3,4-dicarboxylic acid can be achieved through the oxidation of suitable pyridine derivatives, such as 3,4-lutidine or other appropriately substituted pyridines.[3]

Q2: Which acid catalysts are most effective for the Fischer esterification of pyridine-3,4-dicarboxylic acid?

A2: Strong mineral acids like sulfuric acid (H₂SO₄) are commonly used as catalysts in Fischer esterification.[1] The catalytic amount should be carefully optimized, as excessive acid can lead to charring and other side reactions.

Q3: What is the typical reaction time and temperature for this esterification?

A3: The reaction is typically carried out at reflux temperature of methanol for several hours. A common procedure suggests heating the reaction mixture on a water bath for 8 hours.[1] However, the optimal reaction time should be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: How can I purify the final product?

A4: Purification can be challenging due to the presence of the starting diacid, the diester byproduct, and the isomeric monoester. Recrystallization is a common method for purifying the desired monoester. If recrystallization is not sufficient, column chromatography on silica gel can be employed. The choice of eluent system for chromatography needs to be carefully optimized to achieve good separation.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of 3-(methoxycarbonyl)isonicotinic acid derivatives.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Catalyst: The acid catalyst is crucial for the Fischer esterification.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst like sulfuric acid. If the reaction is still sluggish, a slight increase in the catalyst loading might be beneficial. However, be cautious as too much acid can lead to degradation.

  • Presence of Water: Fischer esterification is a reversible reaction, and the presence of water can shift the equilibrium back towards the reactants.[2]

    • Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried before starting the reaction. If possible, use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Ensure the reaction is maintained at the reflux temperature of methanol. Monitor the reaction progress by TLC. If the reaction is proceeding slowly, extend the reaction time.

  • Poor Quality of Starting Materials: Impurities in the pyridine-3,4-dicarboxylic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, recrystallize the pyridine-3,4-dicarboxylic acid before use.

Problem 2: Formation of Significant Amounts of Dimethyl Pyridine-3,4-dicarboxylate (Diester)

Possible Causes and Solutions:

  • Excess Methanol or Prolonged Reaction Time: Using a large excess of methanol or allowing the reaction to proceed for too long can favor the formation of the diester.

    • Solution: Carefully control the stoichiometry of methanol. While a slight excess is often used to drive the reaction, a large excess should be avoided. Monitor the reaction closely and stop it once the desired monoester is the major product.

  • High Catalyst Concentration: A high concentration of the acid catalyst can accelerate the esterification of both carboxylic acid groups.

    • Solution: Optimize the catalyst loading to a level that promotes monoesterification without significant diester formation.

The following table provides a starting point for optimizing the reaction conditions to favor monoester formation.

ParameterRecommended RangeRationale
Molar Ratio (Diacid:Methanol) 1 : 1.5 - 1 : 3A slight excess of methanol drives the reaction, but a large excess can lead to diester formation.
Catalyst (H₂SO₄) Loading 0.1 - 0.3 equivalentsSufficient to catalyze the reaction without promoting excessive diester formation or side reactions.
Reaction Temperature Reflux (Methanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4 - 12 hoursShould be optimized by monitoring the reaction progress to maximize monoester yield.
Problem 3: Formation of a Mixture of 3- and 4-Methoxycarbonyl Isomers

Possible Causes and Solutions:

  • Steric and Electronic Effects: The two carboxylic acid groups in pyridine-3,4-dicarboxylic acid have slightly different reactivities due to the electronic influence of the pyridine nitrogen and steric hindrance. However, under standard Fischer esterification conditions, a mixture of isomers is often obtained.

    • Solution 1 (Selective Esterification): Achieving high regioselectivity during direct esterification can be challenging. One approach is to use a bulkier alcohol, which might show a preference for the less sterically hindered carboxylic acid group. However, for methanol, the selectivity is often low.

    • Solution 2 (Anhydride Route): A more controlled approach is to first form the pyridine-3,4-dicarboxylic anhydride. The anhydride can then be reacted with one equivalent of methanol, which may offer better regioselectivity due to the controlled stoichiometry and milder reaction conditions.

    • Solution 3 (Controlled Hydrolysis): Starting from dimethyl pyridine-3,4-dicarboxylate, a controlled mono-hydrolysis using one equivalent of a base (e.g., NaOH or KOH) can be performed. The selectivity of this reaction will depend on the relative rates of hydrolysis of the two ester groups.

The following diagram illustrates a decision-making process for troubleshooting isomer formation.

Isomer Troubleshooting Start Isomer Mixture Observed Q1 Is direct esterification being used? Start->Q1 A1_Yes Consider alternative synthetic routes for better regioselectivity. Q1->A1_Yes Yes Q2 Is separation of isomers feasible? Q1->Q2 No Route1 Anhydride Route: 1. Form anhydride. 2. React with 1 eq. MeOH. A1_Yes->Route1 Route2 Controlled Hydrolysis: Start from diester and use 1 eq. of base. A1_Yes->Route2 A2_Yes Optimize purification method (e.g., fractional crystallization, preparative HPLC). Q2->A2_Yes Yes A2_No Re-evaluate synthetic strategy to avoid isomer formation. Q2->A2_No No

Caption: Troubleshooting decision tree for addressing the formation of isomeric products.

Problem 4: Difficulty in Isolating and Purifying the Product

Possible Causes and Solutions:

  • Similar Physical Properties of Components: The starting diacid, the desired monoester, the isomeric monoester, and the diester byproduct can have similar solubilities, making separation by crystallization challenging.

    • Solution 1 (pH Adjustment): The carboxylic acid group of the monoester and the diacid can be deprotonated with a base. By carefully adjusting the pH of the aqueous solution, it might be possible to selectively precipitate or extract the desired product. For instance, the diacid is more acidic and will be deprotonated at a lower pH than the monoester.

    • Solution 2 (Column Chromatography): If crystallization is ineffective, column chromatography is the next step. A careful selection of the mobile phase is critical. A gradient elution from a non-polar solvent system to a more polar one might be necessary to separate all components.

    • Solution 3 (Derivatization): In some cases, derivatizing the mixture to introduce a tag that allows for easier separation can be an option, although this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Fischer Esterification of Pyridine-3,4-dicarboxylic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • Pyridine-3,4-dicarboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyridine-3,4-dicarboxylic acid (1 equivalent) in anhydrous methanol (2-3 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.3 equivalents) dropwise to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as CO₂ evolution will occur.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Process for preparing isonicotinic acid. Google Patents.
  • Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. URL: [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Royal Society of Chemistry. URL: [Link]

  • Method of preparing monoesters. Google Patents.
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. URL: [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. URL: [Link]

  • Process for producing pyridine carboxylic acids. Google Patents.
  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. URL: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. URL: [Link]

  • Process for preparation of dicarboxylic acid monoesters. Google Patents.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. WUR eDepot. URL: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. URL: [Link]

  • Esterification/Amidation Problems. Reddit. URL: [Link]

  • Any procedure for the esterification of isonicotinic acid? ResearchGate. URL: [Link]

  • Fischer Esterification. Organic Chemistry Portal. URL: [Link]

  • Isonicotinic acid: Structure, synthesis, applications and biochemical significance. Chempanda. URL: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. URL: [Link]

  • Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. CORE. URL: [Link]

  • Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. National Center for Biotechnology Information. URL: [Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. ScienceScholar. URL: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. URL: [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. AIP Publishing. URL: [Link]

  • Synthesis of Isonicotinic acid hydrazide from Isonicotinamide. Reddit. URL: [Link]

  • Preparation of esters via Fischer esterification. Khan Academy. URL: [Link]

  • The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. ResearchGate. URL: [Link]

  • Fischer Esterification. University of Missouri–St. Louis. URL: [Link]

  • Esterification not Working (Separation). Reddit. URL: [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents.
  • Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. URL: [Link]

  • Fischer Esterification. Chemistry Steps. URL: [Link]

  • Predicting the product of an esterification reaction. YouTube. URL: [Link]

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Optimization

Technical Support Center: Impurity Identification in 3-(Methoxycarbonyl)isonicotinic Acid

Welcome to the Technical Support Center for the analysis of 3-(Methoxycarbonyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 3-(Methoxycarbonyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-(Methoxycarbonyl)isonicotinic acid?

A1: The most prevalent impurities typically arise from the starting materials, side reactions, or incomplete reactions during synthesis. These can include:

  • Isonicotinic acid (or 4-Pyridinecarboxylic acid): The unreacted starting material from the esterification process.

  • Methanol: A common residual solvent from the esterification reaction.[1][2][3]

  • Other solvents: Solvents used during workup and purification steps (e.g., ethyl acetate, hexane, dichloromethane).[1][2][3]

  • By-products of esterification: Depending on the method used, by-products can form. For instance, if using SOCl₂, residual sulfur-containing compounds might be present.[4]

Q2: I see a spot on my TLC plate that remains at the baseline. What could it be?

A2: A highly polar compound that adheres strongly to the silica gel stationary phase will remain at the baseline. In the context of 3-(Methoxycarbonyl)isonicotinic acid synthesis, this is very likely to be the unreacted starting material, isonicotinic acid . Carboxylic acids are significantly more polar than their corresponding esters.[5]

Q3: My ¹H NMR spectrum shows a singlet at around 3.9 ppm. What does this indicate?

A3: A singlet in this region is characteristic of the methoxy (-OCH₃) protons of the methyl ester. This is the signal for your desired product, 3-(Methoxycarbonyl)isonicotinic acid.

Q4: I have unexpected peaks in the aromatic region of my ¹H NMR spectrum. What could they be?

A4: While your product will show signals in the aromatic region, other aromatic impurities could also be present. These may include:

  • Pyridine-containing starting materials or by-products: If the synthesis started from a substituted pyridine, you might see signals from these unreacted materials.[6][7]

  • Aromatic solvents: Residual aromatic solvents like toluene or benzene will show characteristic peaks in this region.[1]

Troubleshooting Guide

This section provides in-depth solutions to common experimental challenges encountered during the analysis of 3-(Methoxycarbonyl)isonicotinic acid.

TLC Analysis: Troubleshooting Common Issues

Problem 1: Streaking or Tailing of Spots on the TLC Plate

  • Potential Cause: The sample is too concentrated, leading to overloading of the stationary phase. Another possibility is the presence of highly polar impurities, such as residual isonicotinic acid, which can interact strongly with the silica gel.

  • Solution:

    • Dilute the Sample: Prepare a more dilute solution of your sample before spotting it on the TLC plate.

    • Modify the Mobile Phase: Add a small amount of a polar solvent like acetic acid or formic acid (e.g., 1-2 drops per 100 mL of mobile phase) to the developing solvent. This can help to reduce the tailing of acidic compounds by protonating them and reducing their interaction with the silica.[5]

Problem 2: Poor Separation Between the Product and an Impurity

  • Potential Cause: The polarity of the mobile phase is not optimized for the separation of your compounds.

  • Solution:

    • Adjust the Solvent System: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. For separating 3-(Methoxycarbonyl)isonicotinic acid from less polar impurities, decrease the polarity by reducing the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexane to 20%). To separate it from more polar impurities, a slight increase in polarity might be necessary.

    • Try a Different Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system. For example, if a mixture of ethyl acetate and hexane is not providing good separation, a system of dichloromethane and methanol might be more effective.[5]

Experimental Protocol: Optimizing TLC for 3-(Methoxycarbonyl)isonicotinic Acid

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. It is good practice to pre-wash the plates by running them in a high-polarity solvent like methanol to remove any impurities from the plate itself.[8]

  • Sample Application: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Apply a small spot to the baseline of the TLC plate using a capillary tube.[9]

  • Developing Solvent Systems:

Solvent System (v/v)PolarityExpected Observation
Hexane:Ethyl Acetate (7:3)Low to MediumGood for separating the ester from non-polar impurities. Isonicotinic acid will likely remain at the baseline.[5]
Dichloromethane:Methanol (9.5:0.5)MediumMay provide better separation if the hexane/ethyl acetate system is ineffective.
Ethyl Acetate (100%)HighUseful for confirming the presence of very non-polar impurities, which will have a high Rf value.
  • Visualization: Visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate or iodine vapor for compounds that are not UV-active.

Workflow for TLC Analysis

Caption: Workflow for TLC analysis of impurities.

NMR Spectroscopy: Troubleshooting Common Issues

Problem 1: Broad Peak Around 4.8 ppm in DMSO-d₆ or a Variable Peak in CDCl₃

  • Potential Cause: This is often due to the presence of water in your NMR solvent or sample.[1][10] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.

  • Solution:

    • Use Dry Solvents: Ensure that your deuterated solvent is of high quality and has been stored properly to minimize moisture absorption.

    • Dry the Sample: Before preparing the NMR sample, ensure your product is thoroughly dried under high vacuum.

Problem 2: A Broad Singlet in the Downfield Region (e.g., > 10 ppm)

  • Potential Cause: This is indicative of a carboxylic acid proton. If you see this peak, it is likely due to the presence of unreacted isonicotinic acid .

  • Solution:

    • Purification: The presence of starting material indicates that your reaction may not have gone to completion or that the purification was insufficient. Consider repeating the purification step (e.g., column chromatography or recrystallization).

    • D₂O Exchange: To confirm that the peak is from an exchangeable proton (like that of a carboxylic acid or alcohol), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad singlet should disappear or significantly decrease in intensity.

Problem 3: Unidentified Peaks Corresponding to Common Lab Solvents

  • Potential Cause: Residual solvents from the reaction workup or purification are very common impurities.

  • Solution:

    • Identify the Solvent: Compare the chemical shifts and multiplicities of the unknown peaks to published data for common laboratory solvents.[1][2][3]

    • Removal: If the residual solvent is volatile, drying the sample under high vacuum for an extended period may remove it. If the solvent has a high boiling point, further purification may be necessary.

Expected ¹H NMR Chemical Shifts for 3-(Methoxycarbonyl)isonicotinic Acid and Potential Impurities (in CDCl₃)

CompoundProtonsExpected Chemical Shift (ppm)Multiplicity
3-(Methoxycarbonyl)isonicotinic acid -OCH₃~3.9Singlet
Aromatic-H~8.5 - 9.2Multiplets
Isonicotinic acid Aromatic-H~7.8 - 8.8Multiplets
-COOH> 10 (often broad)Singlet
Methanol -CH₃~3.49Singlet
Ethyl Acetate -CH₂-~4.12Quartet
-CH₃ (ester)~2.05Singlet
-CH₃ (ethyl)~1.26Triplet
Dichloromethane -CH₂-~5.30Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Workflow for NMR Impurity Identification

Caption: Workflow for NMR analysis of impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 765. [Link]

  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 688-694. [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]

  • Max, T. (1956). Process for preparing isonicotinic acid. U.S.
  • ResearchGate. (2018). Isonicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide. [Link]

  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Troubleshooting

solvent selection for efficient recrystallization of 3-(Methoxycarbonyl)isonicotinic acid

Technical Support Center: Recrystallization of 3-(Methoxycarbonyl)isonicotinic Acid This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of 3-(Methoxycarbonyl)isonicotinic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for selecting an optimal solvent system for the efficient recrystallization of 3-(Methoxycarbonyl)isonicotinic acid. The content moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot effectively and adapt methodologies to their specific experimental context.

Section 1: Understanding the Molecule - A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structural and physicochemical properties of 3-(Methoxycarbonyl)isonicotinic acid. This analysis forms the logical foundation for all subsequent experimental choices.

Q: What are the key structural features of 3-(Methoxycarbonyl)isonicotinic acid that influence solvent selection?

A: The molecule possesses three key functional regions that dictate its solubility behavior:

  • Isonicotinic Acid Backbone: The core is a pyridine ring, which is a polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor. Pyridine and its derivatives can be more challenging to crystallize than their non-heteroaromatic counterparts[1].

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). This feature strongly suggests solubility in protic, polar solvents like water and alcohols.[1]

  • Methyl Ester Group (-COOCH₃): This group is also polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). Its presence contributes to the overall polarity and suggests that solvents like ethyl acetate could be effective.[1]

Collectively, these features render 3-(Methoxycarbonyl)isonicotinic acid a polar, multifunctional molecule. The primary principle of "like dissolves like" directs our initial solvent search towards polar solvents, particularly those that can engage in hydrogen bonding.[1][2]

Section 2: The Ideal Recrystallization Solvent - Core Principles

Q: What are the fundamental criteria for a good recrystallization solvent?

A: A successful recrystallization hinges on the selection of a solvent that meets four primary criteria[3][4]:

  • Temperature-Dependent Solubility: The compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[4] This differential is the driving force for crystallization upon cooling.

  • Inertness: The solvent must not react chemically with the compound being purified. Given the presence of an ester and a carboxylic acid, highly nucleophilic or acidic/basic solvents that could induce hydrolysis or esterification under prolonged heating should be used with caution.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed during the final filtration).

  • Volatility and Safety: The solvent should have a relatively low boiling point (ideally <100-110°C) to be easily removed from the purified crystals.[5] It should also be non-toxic, inexpensive, and non-flammable, although practical compromises are often necessary.

Q: Why is the solvent's boiling point critical in relation to the compound's melting point?

A: The solvent's boiling point must be lower than the melting point of the compound being purified.[3] If the solvent's boiling point is higher, the compound may melt in the hot solvent instead of dissolving, a phenomenon known as "oiling out".[6] An oil rarely forms a pure crystalline lattice upon cooling, often trapping impurities and defeating the purpose of recrystallization. While the parent isonicotinic acid has a very high melting point (319 °C)[7][8], it is still a best practice to be mindful of this principle.

Section 3: Recommended Solvent Systems & Rationale

Based on the molecular structure and established chemical principles, the following solvents are recommended for initial screening.

Solvent SystemBoiling Point (°C)PolarityRationale for Selection
Water (H₂O) 100Very HighExcellent solvent for polar compounds, particularly carboxylic acids.[1] The parent isonicotinic acid is sparingly soluble in cold water but more so in hot water, making this a promising choice.[7]
Ethanol (EtOH) 78HighA general-purpose and highly effective solvent for recrystallizing polar organic molecules, including carboxylic acids and isonicotinic acid derivatives.[1][2][9]
Methanol (MeOH) 65HighSimilar to ethanol, often shows slightly different solubility profiles that can be advantageous. Carboxylic acids generally show good solubility in methanol.[1]
Ethyl Acetate (EtOAc) 77MediumA good solvent for compounds containing ester functional groups.[1] It is less polar than alcohols and may provide a different selectivity for impurity removal.
Ethanol/Water 78-100VariableA powerful mixed-solvent system.[3] The compound is dissolved in the minimum amount of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added dropwise until turbidity appears, then redissolved with a few drops of ethanol. This finely tunes the solubility.
Ethyl Acetate/Hexane 69-77VariableA common mixed system for moderately polar compounds. The compound is dissolved in hot ethyl acetate, and hexane is added to induce crystallization upon cooling.[2]

Section 4: Experimental Workflow - A Step-by-Step Guide to Solvent Screening

This protocol outlines a systematic, small-scale approach to efficiently test the suitability of the candidate solvents.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 3-(Methoxycarbonyl)isonicotinic acid into a small test tube or vial.

  • Room Temperature Test: Add the selected solvent dropwise (e.g., from a Pasteur pipette) at room temperature, swirling after each addition, up to ~1 mL.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as recovery will be poor.[3] Reject this solvent and proceed to the next candidate.

  • Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently in a water or sand bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If a very large volume of solvent is required to dissolve the solid, the solvent may be too "poor," leading to low recovery. If the solid does not dissolve at all, the solvent is unsuitable.[3]

  • Cooling & Crystallization: If the solid dissolves completely in a reasonable amount of hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Assessment: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-defined crystals.

  • Iteration: Repeat this process for each candidate solvent and solvent pair to identify the optimal system that provides the best balance of solubility and crystal recovery.

Workflow Diagram: Solvent Screening Process

start Start: Place ~25mg crude solid in test tube add_solvent Add solvent dropwise at Room Temp start->add_solvent dissolves_cold Dissolves completely? add_solvent->dissolves_cold reject_solvent Reject Solvent (Too Soluble) dissolves_cold->reject_solvent Yes heat_solution Heat to Boiling & Add more solvent until dissolved dissolves_cold->heat_solution No dissolves_hot Dissolves completely? heat_solution->dissolves_hot reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No cool_solution Cool slowly to RT, then place in ice bath dissolves_hot->cool_solution Yes crystals_form Abundant crystals form? cool_solution->crystals_form success Success: Solvent is a Good Candidate crystals_form->success Yes low_yield Consider another solvent for better yield crystals_form->low_yield No/Few low_yield->reject_insoluble

Caption: A flowchart for systematic solvent screening.

Section 5: Troubleshooting Guide - Common Issues & Solutions

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a common issue, often caused by either using too much solvent or the formation of a supersaturated solution.[6] Follow these steps in order:

  • Induce Crystallization: Try scratching the inside of the flask or test tube just below the solvent line with a glass rod.[10] The microscopic scratches provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[10] This acts as a template for crystallization.

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[6][10] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

  • Last Resort: If crystallization still fails, the solvent can be removed completely by rotary evaporation to recover the crude solid.[10] You must then repeat the recrystallization with a different, less effective (less polar) solvent or solvent system.

Q: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A: Oiling out occurs when the solute is insoluble in the solution at a temperature above its own melting point.[6] It can also be caused by a high concentration of impurities, which can depress the melting point of the mixture.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point, and then allow the solution to cool much more slowly.[6] Leaving the flask to cool on a benchtop, perhaps insulated with glass wool, is preferable to direct immersion in an ice bath.

  • Solution 2: Change solvents. Select a solvent with a lower boiling point.

Q: The crystal yield is very low. How can I improve it?

A: A low yield is typically due to one of two reasons:

  • Excess Solvent: Using the absolute minimum amount of hot solvent required to dissolve the compound is critical. Any excess will retain more solute in the cold solution, reducing the yield.

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature (e.g., in an ice-salt bath if necessary and compatible with the solvent).

Troubleshooting Diagram: Crystallization Failure

start Problem: No Crystals Form Upon Cooling check_solution Is the solution clear or cloudy? start->check_solution cloudy Cloudy: Supersaturated check_solution->cloudy Cloudy clear Clear: Too much solvent or needs nucleation check_solution->clear Clear scratch Scratch inner surface with glass rod cloudy->scratch clear->scratch seed Add a seed crystal scratch->seed If no success reduce_solvent Gently boil off some solvent seed->reduce_solvent If no success re_cool Re-cool slowly reduce_solvent->re_cool last_resort Last Resort: Evaporate all solvent & restart with new solvent system re_cool->last_resort If still no success

Caption: A decision tree for troubleshooting crystallization failures.

Section 6: Frequently Asked Questions (FAQs)

Q: How do I properly use a mixed-solvent system?

A: First, dissolve your compound in the minimum amount of the hot "good" solvent (the one in which it is more soluble). Then, while keeping the solution hot, add the "anti-solvent" (the one in which it is less soluble) dropwise until you see persistent cloudiness (turbidity). Finally, add a few more drops of the hot "good" solvent until the solution becomes clear again. Then, cool the solution slowly. It is critical that the two solvents are miscible with each other (e.g., ethanol and water are, hexane and water are not).[3][11]

Q: How important is the cooling rate?

A: Very important. Slow cooling is crucial for the formation of large, pure crystals.[4] When a solution is cooled too rapidly, impurities can become trapped within the quickly forming crystal lattice. Allowing the solution to cool to room temperature on the bench before moving it to an ice bath is a standard best practice.

Q: My compound is a salt. Does that change the solvent selection?

A: Yes, significantly. The charge on a salt dramatically increases its polarity. Salts of organic molecules are often highly soluble in water but poorly soluble in many common organic solvents. For 3-(Methoxycarbonyl)isonicotinic acid, it's important to consider the pH of the solution. In a basic solution, the carboxylic acid will be deprotonated to form a carboxylate salt, increasing its solubility in water. Conversely, in a strongly acidic solution, the pyridine nitrogen could be protonated, also forming a salt and increasing water solubility.[1] For recrystallization of the neutral compound, using neutral solvents is recommended.

References

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystalliz
  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75)
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Finding the best solvent for recrystallis
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Isonicotinic acid - Wikipedia.
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts.
  • Isonicotinic Acid.
  • Isonicotinic acid, 25 g - Chemicals - Carl ROTH.
  • Solvent Miscibility Table - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Navigating the Labyrinth of Isonicotinic Acid Derivative Work-Up

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into overcoming the common yet...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into overcoming the common yet challenging issue of poor solubility of isonicotinic acid derivatives during reaction work-up. Our goal is to empower you with the knowledge to not only solve immediate experimental hurdles but also to develop a robust intuition for handling these fascinating molecules.

Introduction: The Solubility Challenge of a Privileged Scaffold

Isonicotinic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, most notably the anti-tuberculosis drug isoniazid. However, their amphoteric nature, coupled with a rigid, polar pyridine ring, often leads to frustratingly low solubility in a wide range of common organic solvents. This can manifest as persistent emulsions during extractions, poor recovery, and challenging purifications. This guide will provide a systematic approach to tackling these issues head-on.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the handling of isonicotinic acid derivatives.

Q1: Why are my isonicotinic acid derivatives so poorly soluble in common organic solvents?

A: The poor solubility of isonicotinic acid derivatives stems from a combination of factors. The pyridine ring is polar, and the carboxylic acid moiety (or its derivative) introduces hydrogen bonding capabilities. Isonicotinic acid itself is amphoteric, meaning it can act as both an acid and a base.[1] This leads to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break them apart.

Q2: I've noticed my product's solubility changes dramatically with pH. Why is that?

A: This is a direct consequence of the amphoteric nature of the isonicotinic acid scaffold. The pyridine nitrogen has a pKa of around 5, while the carboxylic acid has a pKa of approximately 4.9. This means that small changes in pH around this range can significantly alter the ionization state of the molecule, and thus its solubility. At acidic pH (below ~4), the pyridine nitrogen is protonated, forming a cationic pyridinium salt which is often more water-soluble. Conversely, at basic pH (above ~6), the carboxylic acid is deprotonated, forming an anionic carboxylate salt, which also tends to be more soluble in aqueous solutions. The neutral form, which predominates between pH 4 and 5, is often the least soluble.

Q3: My reaction mixture has become a thick, unfilterable slurry. What can I do?

A: This is a common issue when the product is highly insoluble in the reaction solvent. Before resorting to filtration, consider altering the composition of the reaction mixture to improve solubility. This could involve adding a co-solvent. If the product has precipitated out, you might need to dissolve it by adjusting the pH (see Q2) before proceeding with the work-up.

Q4: I'm struggling to remove residual starting material from my product. What's the best approach?

A: If the starting material has different acidic or basic properties than your product, an acid-base extraction is often the most effective method. For example, if your product is an ester and you have unreacted isonicotinic acid, washing the organic layer with a mild aqueous base (like sodium bicarbonate) will deprotonate the acid, making it water-soluble and effectively removing it from the organic phase.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to tackling complex solubility challenges during the work-up of isonicotinic acid derivatives.

Troubleshooting Workflow: A Decision-Making Guide

The following diagram illustrates a logical workflow for troubleshooting poor solubility during the work-up of isonicotinic acid derivatives.

Troubleshooting Workflow start Reaction Work-Up Begins check_solubility Is the product soluble in the reaction mixture? start->check_solubility soluble Proceed to Extraction/Purification check_solubility->soluble Yes insoluble Product has Precipitated or is a Slurry check_solubility->insoluble No extraction Liquid-Liquid Extraction soluble->extraction adjust_ph Can pH be adjusted to solubilize the product? insoluble->adjust_ph ph_yes Adjust pH to Dissolve adjust_ph->ph_yes Yes ph_no Consider Solid-Phase Extraction or Direct Filtration & Washing adjust_ph->ph_no No ph_yes->extraction emulsion Formation of Emulsion? extraction->emulsion emulsion_yes Add Brine, Centrifuge, or Filter through Celite emulsion->emulsion_yes Yes emulsion_no Proceed to Drying and Concentration emulsion->emulsion_no No emulsion_yes->emulsion_no purification Purification of Crude Product emulsion_no->purification recrystallization Attempt Recrystallization purification->recrystallization chromatography Consider Column Chromatography purification->chromatography Recrystallization Fails oiling_out Product 'Oiling Out'? recrystallization->oiling_out oiling_out_yes Troubleshoot Oiling Out (see guide) oiling_out->oiling_out_yes Yes oiling_out_no Collect Pure Crystals oiling_out->oiling_out_no No oiling_out_yes->recrystallization pH-Dependent Ionization low_ph Low pH (e.g., < 4) Predominantly Cationic (Pyridinium Salt) Generally Water-Soluble pI Isoelectric Point (pI) (pH ≈ 4-5) Predominantly Zwitterionic/Neutral Often Poorly Water-Soluble low_ph->pI + OH⁻ pI->low_ph + H⁺ high_ph High pH (e.g., > 6) Predominantly Anionic (Carboxylate Salt) Generally Water-Soluble pI->high_ph + OH⁻ high_ph->pI + H⁺

Caption: The effect of pH on the ionization state of isonicotinic acid.

Experimental Protocol: Purification of Isonicotinic Acid via pH Adjustment

This protocol is ideal for purifying crude isonicotinic acid from non-ionizable impurities.

Materials:

  • Crude isonicotinic acid

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Deionized water

  • pH paper or a calibrated pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Suspend the crude isonicotinic acid in a minimal amount of deionized water.

  • Basification: Slowly add 1 M NaOH solution dropwise while stirring until all the solid dissolves and the pH is basic (pH > 8). This converts the isonicotinic acid to its soluble sodium salt.

  • Filtration (Optional): If any insoluble impurities remain, filter the solution to remove them.

  • Acidification and Precipitation: Slowly add 1 M HCl solution dropwise to the clear filtrate while stirring. The isonicotinic acid will start to precipitate as the pH approaches its isoelectric point (around 4-5). Continue adding HCl until the pH is approximately 4.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the purified isonicotinic acid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven.

Guide 2: Conquering Recrystallization Challenges

Recrystallization is a powerful purification technique, but the unique properties of isonicotinic acid derivatives can present challenges.

Solvent Selection: A Data-Driven Approach

The choice of solvent is critical for successful recrystallization. Below is a table of solubility data for isonicotinic acid and some of its derivatives in common solvents.

CompoundWaterEthanolMethanolAcetoneEthyl AcetateDichloromethane
Isonicotinic Acid Sparingly soluble in cold, soluble in hotSolubleSolubleSparingly solubleInsolubleInsoluble
Ethyl Isonicotinate Slightly solubleSolubleSolubleSolubleSolubleSoluble
Isonicotinamide Soluble (191 g/L) [2]SolubleSolubleSparingly solubleInsolubleInsoluble
Isoniazid SolubleSolubleSolubleSparingly solubleInsolubleInsoluble

Troubleshooting "Oiling Out"

"Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. [3]This is a common problem with polar compounds like isonicotinic acid derivatives, especially when using a solvent in which the compound is highly soluble at elevated temperatures.

Strategies to Prevent Oiling Out:

  • Use a more polar solvent: If your compound is oiling out from a non-polar solvent, try a more polar one.

  • Use a mixed-solvent system: Dissolve your compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Lower the crystallization temperature: A slower cooling rate can encourage crystal formation over oiling out.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

Experimental Protocol: Mixed-Solvent Recrystallization of an Isonicotinic Acid Derivative

This protocol is useful when a single solvent does not provide the desired solubility profile for recrystallization.

Materials:

  • Crude isonicotinic acid derivative

  • A "good" solvent (e.g., ethanol, methanol)

  • A "poor" solvent (e.g., water, hexane, diethyl ether) - must be miscible with the "good" solvent.

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to the hot, cloudy mixture until it becomes clear again.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified product.

Guide 3: Work-Up Strategies for Common Isonicotinic Acid Derivatives

Isonicotinic Acid Esters (e.g., Ethyl Isonicotinate)

  • Challenge: Removing unreacted isonicotinic acid and the acid catalyst.

  • Solution: After the reaction, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove the acid catalyst and unreacted isonicotinic acid. Follow with a brine wash, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Isonicotinamide

  • Challenge: Isonicotinamide is often highly soluble in water and polar organic solvents, making extraction difficult. [2]* Solution: If the reaction is performed in a non-aqueous solvent, the product may precipitate upon cooling. If the reaction is in an aqueous medium or a polar solvent, concentration under reduced pressure followed by recrystallization is often the best approach. Ethanol or ethanol/water mixtures are good starting points for recrystallization.

Isonicotinoyl Hydrazide (Isoniazid)

  • Challenge: Removing excess hydrazine hydrate, which is corrosive and a potential health hazard.

  • Solution: After the reaction, the excess hydrazine and solvent can often be removed by rotary evaporation. [4]Alternatively, if the product is soluble in an organic solvent immiscible with water (e.g., dichloromethane), the reaction mixture can be diluted with water and extracted with the organic solvent. The combined organic layers can then be washed with water to remove residual hydrazine. [5]

Conclusion: A Path to Purity

Dealing with the poor solubility of isonicotinic acid derivatives is a common challenge, but with a systematic approach and a solid understanding of the underlying chemical principles, it is a challenge that can be consistently overcome. By leveraging pH-dependent solubility, making informed solvent choices for recrystallization, and applying tailored work-up procedures, you can achieve high purity and yield in your syntheses. We encourage you to use this guide as a starting point and to adapt these principles to your specific experimental needs.

References

  • Reinvestigation of the structure-activity relationships of isoniazid. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • Preparation of isonicotinic acid hydrazide. (n.d.). Google Patents.
  • Enzymatic synthesis of isoniazid in non-aqueous medium. (2025, August 6). ResearchGate. Retrieved January 24, 2026, from [Link]

  • A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. (2022, July 15). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 24, 2026, from [Link]

  • Isonicotinamide. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (2004, July 8). PATENTSCOPE. Retrieved January 24, 2026, from [Link]

  • synthesis from nicotinamide riboside chloride, purification and stability studies. (2021, June 14). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022, October 10). MDPI. Retrieved January 24, 2026, from [Link]

  • Process for the synthesis of isonicotinic acid hydrazide. (n.d.). Google Patents.
  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Solubility of Isonicotinic Acid in 4-Methylpyridine + Water from (287.65 to 361.15) K. (2008, September 26). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Co-crystallization of quercetin and isonicotinamide using solvent evaporation method. (2019, May 3). ResearchGate. Retrieved January 24, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Purity Assessment of Synthesized 3-(Methoxycarbonyl)isonicotinic Acid via Melting Point Analysis

For researchers and professionals in drug development and chemical synthesis, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth exploration of assessing the purity of a key chemical intermediate, 3-(Methoxycarbonyl)isonicotinic acid, using the classical yet powerful technique of melting point analysis. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and objectively compare this method with other prevalent analytical techniques, supported by experimental data and logical frameworks.

The Critical Role of Purity for 3-(Methoxycarbonyl)isonicotinic Acid

3-(Methoxycarbonyl)isonicotinic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester group on a pyridine ring, allows for selective chemical transformations. However, the presence of impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in subsequent synthetic steps. Therefore, rigorous purity assessment is paramount.

Principle of Melting Point Analysis for Purity Determination

The melting point of a pure, crystalline solid is a characteristic physical property. It is the temperature at which the solid transitions to a liquid at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C[1]. The presence of even small amounts of soluble impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting point range[1][2][3]. This phenomenon, known as melting point depression, is a colligative property and can be explained by thermodynamics. The impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces.

Synthesis and Potential Impurities

A common synthetic route to 3-(Methoxycarbonyl)isonicotinic acid involves the selective hydrolysis of one of the two ester groups of dimethyl pyridine-3,4-dicarboxylate.

Based on this synthesis, potential impurities in the final product could include:

  • Unreacted Starting Material: Dimethyl pyridine-3,4-dicarboxylate.

  • Over-hydrolysis Product: Pyridine-3,4-dicarboxylic acid (the diacid).

  • Residual Solvents: From the reaction and purification steps.

  • Inorganic Salts: From workup procedures (e.g., sodium sulfate if used as a drying agent).

Experimental Protocol: Melting Point Determination

This section provides a step-by-step methodology for the accurate determination of the melting point of synthesized 3-(Methoxycarbonyl)isonicotinic acid.

I. Instrument Calibration

Rationale: Accurate temperature measurement is critical for reliable melting point determination. Calibration ensures that the temperature displayed by the apparatus is accurate.[4]

Procedure:

  • Select at least two certified melting point standards that bracket the expected melting point of the sample. For 3-(Methoxycarbonyl)isonicotinic acid, with an expected melting point around 133-137°C, suitable standards could be benzanilide (m.p. 163-165°C) and urea (m.p. 133-135°C).

  • Determine the melting point of each standard using the same method as for the sample.

  • Compare the observed melting points with the certified values. If a significant deviation is observed, create a calibration curve or apply a correction factor to all subsequent readings.

II. Sample Preparation

Rationale: Proper sample preparation is crucial for uniform heat transfer and accurate observation.[3][5]

Procedure:

  • Ensure the synthesized 3-(Methoxycarbonyl)isonicotinic acid is completely dry. Residual solvent can act as an impurity and depress the melting point.[5] If necessary, dry the sample under vacuum.

  • Place a small amount of the dry sample on a clean, dry watch glass.

  • Using a clean spatula, crush the sample into a fine powder. This ensures uniform packing and heat distribution.

  • Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

  • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

III. Melting Point Measurement

Rationale: A slow heating rate near the melting point is essential for allowing the system to remain in thermal equilibrium, leading to an accurate determination.[1]

Procedure:

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the initial heating rate to a rapid value (e.g., 10-15°C/minute) to approach the expected melting point quickly.

  • When the temperature is about 15-20°C below the expected melting point (approximately 115-120°C for 3-(Methoxycarbonyl)isonicotinic acid), reduce the heating rate to 1-2°C/minute.[4]

  • Observe the sample closely through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating and record the temperature at which the last solid crystal melts (the end of melting).

  • The recorded values represent the melting point range.

  • Allow the apparatus to cool sufficiently before performing a repeat measurement. At least two concordant measurements should be made.

Visualizing the Workflow: Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calibration Instrument Calibration Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3mm) Grind->Pack Insert Insert Capillary into Apparatus Heat_Fast Rapid Heat to ~115°C Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record T_onset and T_end Observe->Record Standards Select Standards Measure_Std Measure MP of Standards Standards->Measure_Std Calibrate Apply Correction Factor Measure_Std->Calibrate Calibrate->Insert Ensures Accuracy

Caption: Workflow for accurate melting point determination.

Interpreting the Results: A Comparative Analysis

The purity of the synthesized 3-(Methoxycarbonyl)isonicotinic acid can be assessed by comparing the experimental melting point with the literature value and observing the melting range. The literature melting point for 3-(Methoxycarbonyl)isonicotinic acid (CAS 24202-79-7) is reported as 133-137°C .

SampleObserved Melting Point Range (°C)Interpretation
Literature Value (Pure) 133 - 137Reference standard for high purity.
Synthesized Batch A 134 - 136Sharp melting range within the literature value, indicating high purity.
Synthesized Batch B 128 - 134Depressed and broad melting range, suggesting the presence of impurities.
Synthesized Batch C 130 - 132Significantly depressed and narrow range, may indicate a different compound or a eutectic mixture.

A sharp melting point range that falls within the literature values, as seen in Batch A, is a strong indicator of a pure compound. Conversely, the depressed and broadened range of Batch B is a clear sign of impurities.

Comparison with Alternative Purity Assessment Methods

While melting point analysis is a rapid and cost-effective method for preliminary purity assessment, other instrumental techniques offer more quantitative and detailed information.

FeatureMelting Point AnalysisDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Observation of phase transition temperature.Measurement of heat flow during phase transition.Separation based on differential partitioning between phases.Detection of nuclear spin transitions in a magnetic field.
Information Provided Melting range, indication of purity.Melting point, enthalpy of fusion, quantitative purity (in some cases).[6]Quantitative determination of components, separation of impurities.Structural elucidation, identification and quantification of impurities.
Sample Amount Milligrams.Milligrams.Micrograms to milligrams.Milligrams.
Speed Fast.Moderately fast.Slower (requires method development).Fast for routine analysis.
Cost Low.Moderate.High.High.
Advantages Simple, rapid, inexpensive.High precision, quantitative potential.[6]High sensitivity and resolution, excellent for complex mixtures.Provides structural information, can identify unknown impurities.
Limitations Not suitable for amorphous or decomposing compounds, less quantitative.Not ideal for thermally unstable compounds, interpretation can be complex.Requires reference standards for impurity identification and quantification.Lower sensitivity than HPLC, complex spectra can be difficult to interpret.
Best For Quick purity check of crystalline solids.Characterizing thermal properties, high-precision purity of stable compounds.Quantifying known impurities, analyzing complex mixtures.Identifying and quantifying unknown impurities, structural confirmation.

Decision-Making Framework for Purity Analysis

PurityAnalysisDecision Start Synthesized 3-(Methoxycarbonyl)isonicotinic acid Quick_Check Need a quick, preliminary purity check? Start->Quick_Check MP_Analysis Melting Point Analysis Quick_Check->MP_Analysis Yes Quantitative_Purity Need quantitative purity data? Quick_Check->Quantitative_Purity No MP_Analysis->Quantitative_Purity Known_Impurities Are impurities known and standards available? Quantitative_Purity->Known_Impurities Yes Unknown_Impurities Need to identify unknown impurities? Quantitative_Purity->Unknown_Impurities No HPLC HPLC Analysis Known_Impurities->HPLC Yes Known_Impurities->Unknown_Impurities No End Purity Assessed HPLC->End NMR NMR Spectroscopy Unknown_Impurities->NMR Yes Thermal_Properties Need to characterize thermal properties? Unknown_Impurities->Thermal_Properties No NMR->End DSC DSC Analysis Thermal_Properties->DSC Yes Thermal_Properties->End No DSC->End

Caption: Decision tree for selecting a purity analysis method.

Conclusion

Melting point analysis remains a valuable and accessible tool for the initial assessment of the purity of synthesized 3-(Methoxycarbonyl)isonicotinic acid. Its simplicity, speed, and low cost make it an indispensable technique in any synthetic chemistry laboratory. A sharp melting range that aligns with the literature value provides a high degree of confidence in the purity of the compound. However, for comprehensive and quantitative purity determination, especially in the context of drug development where stringent quality control is required, melting point analysis should be complemented by more sophisticated techniques such as HPLC, DSC, and NMR spectroscopy. The choice of analytical method should be guided by the specific requirements of the research and the information sought.

References

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  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • Cole-Parmer. Preparation of samples for melting point determination. (2021-05-28). [Link]

  • Buchi. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • YouTube. How Do You Accurately Measure Melting Points For Purity Analysis? - Chemistry For Everyone. (2025-11-12). [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

  • Pharma Times Official. Validation and Calibration of Melting Point Instruments. (2025-05-01). [Link]

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  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24). [Link]

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Comparative

The Ascendancy of Isoniazid Derivatives: A Comparative Analysis of Biological Activity Against the Parent Isonicotinic Acid

In the enduring battle against tuberculosis, a disease that continues to claim countless lives globally, the serendipitous discovery of isoniazid (INH) marked a pivotal turning point.[1] Derived from isonicotinic acid, i...

Author: BenchChem Technical Support Team. Date: February 2026

In the enduring battle against tuberculosis, a disease that continues to claim countless lives globally, the serendipitous discovery of isoniazid (INH) marked a pivotal turning point.[1] Derived from isonicotinic acid, isoniazid remains a cornerstone of first-line anti-tubercular therapy.[1][2] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated a relentless pursuit of novel therapeutic agents.[1][3] This has propelled the exploration of a vast chemical space centered around the isonicotinic acid scaffold, leading to the synthesis and evaluation of numerous isoniazid derivatives. This guide provides a comprehensive comparison of the biological activity of these derivatives against their parent molecule, isonicotinic acid, underpinned by experimental data and a deep dive into the underlying structure-activity relationships.

From Inactive Precursor to Potent Prodrug: The Activation of Isoniazid

Isonicotinic acid itself exhibits limited direct antimicrobial activity.[4][5] Its true therapeutic potential is unlocked through its transformation into isoniazid, a hydrazide derivative.[4] Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its bactericidal effect.[6][7][8] This critical activation step is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[6][7][9]

The activation of isoniazid by KatG is a complex process that ultimately leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[6][8][10] Mutations in the katG gene are a primary mechanism of isoniazid resistance, as they prevent the conversion of the prodrug to its active form.[9][11][12]

G Isoniazid Isoniazid (Prodrug) KatG Mycobacterial KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_Species Activated Isoniazid Species (Isonicotinoyl radical) KatG->Active_Species InhA InhA (Enoyl-ACP Reductase) Active_Species->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Essential for

The Rationale for Derivatization: Enhancing Efficacy and Overcoming Resistance

The primary motivation for synthesizing isoniazid derivatives is to enhance their antitubercular activity, broaden their spectrum of action, and, crucially, to circumvent the resistance mechanisms that render the parent drug ineffective.[1][3] Key strategies in the design of isoniazid derivatives include:

  • Modification of the Hydrazide Moiety: The hydrazide group is critical for the biological activity of isoniazid.[13] However, strategic modifications can lead to compounds with improved properties.

  • Introduction of Lipophilic Groups: Increasing the lipophilicity of the molecule can enhance its ability to penetrate the lipid-rich mycobacterial cell wall, potentially leading to increased intracellular concentrations.[1]

  • Hybridization with Other Pharmacophores: Combining the isonicotinoyl scaffold with other known antimicrobial agents can result in hybrid molecules with dual mechanisms of action, reducing the likelihood of resistance development.

Comparative Biological Activity: A Data-Driven Analysis

The antitubercular activity of isoniazid and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the microorganism.[14] A lower MIC value indicates greater potency.

The following table summarizes the in vitro antitubercular activity of isoniazid and a selection of its derivatives against the H37Rv strain of M. tuberculosis.

CompoundStructureMIC (µg/mL)Reference
IsoniazidIsonicotinohydrazide0.04[14]
Compound 1aN'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide< 7.8[15]
Compound 1bN'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide< 7.8[15]
Compound 1cN'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide15.6[15]
INH-Pyrrole HybridIsonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.14 (against INH-resistant strain)[2]
Isoniazid-Amidoether Derivative(Structure varies)0.39 - 3.125 µM[16]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • The data clearly demonstrates that while isoniazid is highly potent, certain derivatives can exhibit significant antitubercular activity, with some even showing efficacy against isoniazid-resistant strains.[2][14][15]

  • The introduction of bulky and lipophilic groups, as seen in some hydrazone derivatives, can lead to potent anti-mycobacterial activity.[17]

  • The hybridization of isoniazid with other heterocyclic moieties, such as pyrrole, has emerged as a promising strategy to combat drug resistance.[2]

Beyond Tuberculosis: The Broadening Biological Profile of Isonicotinic Acid Derivatives

While the primary focus has been on antitubercular activity, research has revealed that derivatives of isonicotinic acid possess a wide range of other biological properties, including anti-inflammatory, antibacterial, and antifungal activities.[4][18] For instance, certain isonicotinic acid derivatives have shown potent inhibition of inflammatory mediators.[4][18] This highlights the versatility of the isonicotinic acid scaffold as a privileged structure in medicinal chemistry.

Experimental Protocols for Biological Evaluation

The reliable assessment of the biological activity of novel compounds is paramount in drug discovery. The following are detailed, step-by-step methodologies for two key assays used to evaluate the antitubercular activity and cytotoxicity of isoniazid derivatives.

Experimental Workflow for Biological Evaluation

G cluster_0 In Vitro Antitubercular Activity cluster_1 In Vitro Cytotoxicity cluster_2 Data Analysis Compound_Prep Compound Preparation (Serial Dilutions) MABA_Assay Microplate Alamar Blue Assay (MABA) Compound_Prep->MABA_Assay MIC_Determination Determine Minimum Inhibitory Concentration (MIC) MABA_Assay->MIC_Determination Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 / MIC MIC_Determination->Selectivity_Index Cell_Culture Mammalian Cell Culture (e.g., HepG2, Vero) MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination Determine 50% Inhibitory Concentration (IC50) MTT_Assay->IC50_Determination IC50_Determination->Selectivity_Index

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay widely used for determining the drug susceptibility of M. tuberculosis.[19][20][21] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.[20]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and control drug (Isoniazid)

  • Alamar Blue reagent

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and isoniazid in a 96-well plate.

  • Bacterial Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Reading: Read the results visually (blue to pink color change) or quantitatively using a plate reader (fluorescence at 530 nm excitation and 590 nm emission, or absorbance at 570 nm and 600 nm).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[14]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of compounds on mammalian cell lines.[22] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[22]

Materials:

  • 96-well microplates

  • Mammalian cell line (e.g., Vero, HepG2)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Plate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.[23]

  • Addition of MTT: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[23][24]

  • Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[23]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Conclusion and Future Perspectives

The journey from isonicotinic acid to its myriad of derivatives represents a compelling narrative in the evolution of antitubercular drug discovery. While isoniazid remains a potent weapon, the ever-present threat of drug resistance underscores the critical need for continued innovation. The strategic design and synthesis of novel isoniazid derivatives, guided by a deep understanding of their structure-activity relationships, offer a promising avenue for the development of more effective and resilient therapies. The experimental protocols detailed herein provide a robust framework for the rigorous evaluation of these next-generation antitubercular agents. As researchers continue to unravel the complexities of M. tuberculosis and its interaction with host systems, the isonicotinic acid scaffold is poised to remain a central theme in the quest to eradicate this devastating disease.

References

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-(Methoxycarbonyl)isonicotinic Acid

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(Methoxycarbonyl)isonicotinic acid (CAS No. 24202-79-7), ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Chemical Logic

  • Skin Irritation (H315) [1]

  • Serious Eye Irritation (H319) [1][2][3][4]

  • May Cause Respiratory Irritation (H335) [1][4]

The chemical structure, featuring both a carboxylic acid and a methyl ester group on a pyridine ring, dictates its reactivity and informs our disposal strategy. The ester group is susceptible to hydrolysis under acidic or basic conditions, which can be a viable pathway for chemical degradation prior to disposal.

Key Hazard and Chemical Information
ParameterInformationSource
CAS Number 24202-79-7[5][6]
Molecular Formula C8H7NO4[5][6]
Hazard Statements H315, H319, H335[1]
Incompatible Materials Strong oxidizing agents, strong bases, strong acids[7]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx)[2]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a logical sequence for the safe management and disposal of 3-(Methoxycarbonyl)isonicotinic acid waste. This process should be integrated into your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][8]

DisposalWorkflow cluster_0 In-Lab Waste Management cluster_1 Disposal Pathway WasteGen Waste Generation (e.g., residual solid, contaminated labware) Segregation Waste Segregation (Solid Chemical Waste) WasteGen->Segregation Container Containerization (Labeled, sealed, compatible container) Segregation->Container Storage Temporary Storage (Designated Satellite Accumulation Area) Container->Storage Collection Scheduled Waste Collection (Institutional EHS) Storage->Collection Transport Licensed Waste Hauler Collection->Transport Disposal Approved Waste Disposal Facility (Incineration or other approved method) Transport->Disposal

Caption: Disposal workflow for 3-(Methoxycarbonyl)isonicotinic acid.

Step 1: Immediate In-Lab Waste Management

This initial phase is crucial for ensuring safety at the point of generation.

A. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. Based on the known hazards, this includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye irritation.[9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[4]

B. Waste Segregation:

  • Solid Waste: Collect unreacted 3-(Methoxycarbonyl)isonicotinic acid and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a designated solid chemical waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated liquid waste container compatible with the solvent used.

  • Do Not Mix: Never mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.[7]

C. Containerization:

  • Select a Compatible Container: Use a clearly labeled, sealable, and chemically resistant container. For solid waste, a high-density polyethylene (HDPE) wide-mouth bottle is suitable.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "3-(Methoxycarbonyl)isonicotinic acid". List all components of the waste stream, including any solvents.

  • Keep Closed: The waste container must be kept securely closed at all times, except when adding waste.

D. Temporary Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • The SAA should be away from drains and areas of high traffic.

  • Ensure that incompatible waste streams are physically segregated within the SAA.

Step 2: Chemical Neutralization and Degradation (Optional, for Advanced Users)

For laboratories with the appropriate expertise and engineering controls, chemical degradation can be considered to reduce the hazard level of the waste. The ester functional group in 3-(Methoxycarbonyl)isonicotinic acid is susceptible to base-catalyzed hydrolysis.

Causality: This procedure converts the methyl ester into a carboxylate salt and methanol. While this may not render the compound non-hazardous, it alters its chemical nature, which can be beneficial for final disposal.

Protocol: Base-Catalyzed Hydrolysis

  • Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.

  • Prepare a Dilute Base Solution: Slowly add a 1M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a vessel containing the 3-(Methoxycarbonyl)isonicotinic acid waste. The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Monitor pH: Stir the mixture and monitor the pH. The goal is to maintain a basic pH (e.g., pH 9-11) to ensure complete hydrolysis of the ester.

  • Reaction Time: Allow the reaction to proceed at room temperature for several hours or with gentle heating to accelerate the process.

  • Neutralization: After the hydrolysis is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1M hydrochloric acid).

  • Containerize: Collect the resulting aqueous solution in a properly labeled hazardous waste container. The label should now reflect the contents (e.g., "Hydrolyzed 3-(Methoxycarbonyl)isonicotinic acid solution, contains methanol").

Self-Validation: The completion of the hydrolysis can be monitored using techniques like Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

Step 3: Final Disposal

The ultimate disposal of the chemical waste must be handled by professionals in accordance with federal, state, and local regulations.

A. Institutional Collection:

  • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.

  • Ensure all waste containers are properly labeled and sealed before the scheduled pickup.

B. Off-Site Disposal:

  • Your institution's EHS department will work with a licensed professional waste disposal service to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[1]

  • The most common and effective method for the final disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility.

Crucial Do Nots:

  • Do NOT dispose of 3-(Methoxycarbonyl)isonicotinic acid down the drain. This is a violation of regulations and can harm aquatic life and wastewater treatment systems.

  • Do NOT dispose of this compound in the regular trash.

  • Do NOT allow the product to reach any sewage system or water source.[2]

By adhering to these procedures, you contribute to a culture of safety and responsibility in the scientific community, ensuring that your valuable research does not come at the cost of environmental health.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid. Retrieved from [Link]

  • DeHaven, B. A. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Retrieved from [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Khan, K. M., et al. (2019). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 24(15), 2756.
  • Molbase. (n.d.). 3-(methoxycarbonyl)pyridine-4-carboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2020). The Degradation Process of Typical Neonicotinoid Insecticides in Tidal Streams in Subtropical Cities: A Case Study of the Wuchong Stream, South China.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Reading, A. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3,5-Pyridinecarboxylic Acid 3-Methyl Ester. Retrieved from [Link]

  • Brown, E. V. (1971). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(24), 3849–3851.

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